Product packaging for 2-Azido-3-tert-butyloxirane(Cat. No.:CAS No. 62848-79-7)

2-Azido-3-tert-butyloxirane

Cat. No.: B15448367
CAS No.: 62848-79-7
M. Wt: 141.17 g/mol
InChI Key: DMXHYYGKCFWDNX-UHFFFAOYSA-N
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Description

2-Azido-3-tert-butyloxirane (CAS 62848-80-0) is a specialized organic compound of significant interest in synthetic and medicinal chemistry research. This compound features an oxirane (epoxide) ring and a reactive azide (N₃) group, making it a valuable bifunctional intermediate. The azide moiety is particularly useful for the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry" . This reaction is widely employed to efficiently create 1,2,3-triazole linkages, which are stable mimics of the peptide bond and are useful for constructing peptide analogs, bioconjugates, and other complex molecular architectures . The tert-butyl group on the oxirane ring can influence the compound's steric and electronic properties, potentially offering selectivity in its reactions. In research settings, azido-oxiranes like this one serve as key precursors for the synthesis of more complex molecules. The epoxide ring can be opened by nucleophiles, while the azide group can participate in subsequent click reactions, allowing for versatile and modular synthetic strategies. These properties make it a potential building block in areas such as drug discovery, materials science, and chemical biology for the development of novel probes and functional molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. As with all organic azides, this compound should be treated as potentially shock-sensitive and handled with appropriate safety precautions in a laboratory setting. Researchers are advised to consult relevant safety data sheets and perform a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O B15448367 2-Azido-3-tert-butyloxirane CAS No. 62848-79-7

Properties

CAS No.

62848-79-7

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-azido-3-tert-butyloxirane

InChI

InChI=1S/C6H11N3O/c1-6(2,3)4-5(10-4)8-9-7/h4-5H,1-3H3

InChI Key

DMXHYYGKCFWDNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(O1)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic pathways for 2-Azido-3-tert-butyloxirane. As a specialized oxirane derivative, this compound holds potential as a versatile building block in medicinal chemistry and drug development due to the presence of both a reactive epoxide ring and an energetic azide functional group. This document outlines the theoretical spectroscopic characterization, plausible experimental protocols for its synthesis, and discusses the stereochemical implications inherent to its structure. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using logical diagrams.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a three-membered oxirane ring. A bulky tert-butyl group is attached to one carbon of the ring (C3), while an azide group is attached to the other (C2). The presence of two adjacent stereocenters at C2 and C3 implies the existence of stereoisomers.

Systematic Name: this compound Molecular Formula: C₆H₁₁N₃O Molecular Weight: 141.17 g/mol CAS Number: Not available (as of the last update)

Stereochemistry

The stereochemistry of this compound is defined by the relative orientation of the azide and tert-butyl groups with respect to the plane of the oxirane ring. This gives rise to two pairs of enantiomers: (cis and trans).

  • cis-2-Azido-3-tert-butyloxirane: The azide and tert-butyl groups are on the same side of the oxirane ring. This exists as a pair of enantiomers: (2R,3S)-2-azido-3-tert-butyloxirane and (2S,3R)-2-azido-3-tert-butyloxirane.

  • trans-2-Azido-3-tert-butyloxirane: The azide and tert-butyl groups are on opposite sides of the oxirane ring. This also exists as a pair of enantiomers: (2R,3R)-2-azido-3-tert-butyloxirane and (2S,3S)-2-azido-3-tert-butyloxirane.

The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and the stereochemistry of the starting materials.

stereochemistry cluster_starting_materials Starting Materials cluster_intermediates Intermediates cluster_products Final Products cis-alkene cis-3,3-Dimethyl-1-butene cis-epoxide cis-2-tert-Butyloxirane cis-alkene->cis-epoxide Epoxidation (retains stereochemistry) trans-alkene trans-3,3-Dimethyl-1-butene (Hypothetical) trans-epoxide trans-2-tert-Butyloxirane trans-alkene->trans-epoxide Epoxidation (retains stereochemistry) trans-azido-epoxide trans-2-Azido-3-tert-butyloxirane ((2R,3R) and (2S,3S)) cis-epoxide->trans-azido-epoxide Azide Ring Opening (SN2) (inversion of stereochemistry) cis-azido-epoxide cis-2-Azido-3-tert-butyloxirane ((2R,3S) and (2S,3R)) trans-epoxide->cis-azido-epoxide Azide Ring Opening (SN2) (inversion of stereochemistry)

Stereochemical Pathways in the Synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of azides, tert-butyl groups, and epoxides.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH₃)₃C-~1.0 - 1.2Singlet-
H-C(2) (on oxirane)~2.5 - 3.5Doublet~2 - 4
H-C(3) (on oxirane)~2.5 - 3.5Doublet~2 - 4

Note: The exact chemical shifts of the oxirane protons will depend on the cis/trans configuration.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C (CH₃)₃~25 - 30
C(C (CH₃)₃)~30 - 35
C -2 (on oxirane)~40 - 55
C -3 (on oxirane)~50 - 65
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Azide (N₃) stretch~2100Strong, Sharp
C-H (tert-butyl) stretch~2960Strong
C-O (oxirane ring) stretch~1250 and ~850Medium
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
m/zPredicted Fragment
141[M]⁺ (Molecular Ion)
113[M - N₂]⁺
84[M - N₃]⁺
57[C(CH₃)₃]⁺

Potential Experimental Protocols

Two primary retrosynthetic approaches are considered for the synthesis of this compound.

Synthesis via Epoxidation of an Azidoalkene

This approach involves the epoxidation of a suitable azidoalkene precursor.

synthesis_workflow_1 Start Starting Material: 3,3-Dimethyl-1-butene Step1 Step 1: Azidohydroxylation Start->Step1 Intermediate1 Intermediate: 1-Azido-3,3-dimethyl-2-butanol Step1->Intermediate1 Step2 Step 2: Epoxidation Intermediate1->Step2 Product Product: This compound Step2->Product

Workflow for Synthesis via Azidoalkene Epoxidation.

Detailed Methodology:

  • Synthesis of 1-Azido-3,3-dimethyl-2-butanol: To a solution of 3,3-dimethyl-1-butene in a suitable solvent (e.g., a mixture of acetonitrile and water), add sodium azide and an oxidizing agent such as (diacetoxyiodo)benzene. The reaction is typically stirred at room temperature for several hours. The resulting vicinal azido alcohol can be purified by column chromatography.

  • Intramolecular Cyclization to form this compound: The purified 1-azido-3,3-dimethyl-2-butanol is treated with a base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF. The base deprotonates the hydroxyl group, which then undergoes an intramolecular Sₙ2 reaction to displace a suitable leaving group (if one was installed) or to form the epoxide directly under specific conditions. The final product is then purified, for instance by distillation or chromatography.

Synthesis via Ring Opening of a Precursor Epoxide

This method involves the synthesis of a tert-butyloxirane followed by nucleophilic ring-opening with an azide source. The ring-opening of epoxides with sodium azide is a well-established method for preparing vicinal azido alcohols.[1][2][3][4][5] This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack.[6] The regioselectivity of the azide attack depends on the reaction conditions; under neutral or basic conditions, the azide ion preferentially attacks the less substituted carbon of the epoxide.[2]

synthesis_workflow_2 Start Starting Material: 3,3-Dimethyl-1-butene Step1 Step 1: Epoxidation Start->Step1 Intermediate1 Intermediate: 2-tert-Butyloxirane Step1->Intermediate1 Step2 Step 2: Azide Ring Opening Intermediate1->Step2 Product Product: 1-Azido-3,3-dimethyl-2-butanol Step2->Product Step3 Step 3: Ring Closure Product->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Workflow for Synthesis via Epoxide Ring Opening.

Detailed Methodology:

  • Synthesis of 2-tert-Butyloxirane: 3,3-Dimethyl-1-butene is epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). The epoxidation of alkenes is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[7][8] The reaction is typically monitored by TLC and the product is purified by column chromatography.

  • Ring Opening with Sodium Azide: The purified 2-tert-butyloxirane is dissolved in a suitable solvent system, such as aqueous acetonitrile, and treated with sodium azide.[4] A catalyst, for example, cerium(III) chloride, may be added to facilitate the reaction.[5] The reaction mixture is stirred, often with heating, to promote the ring-opening. The product, 1-azido-3,3-dimethyl-2-butanol, is then extracted and purified.

  • Ring Closure to this compound: The resulting azido alcohol is then treated with a reagent to convert the hydroxyl into a good leaving group (e.g., tosyl chloride in the presence of a base like pyridine). The subsequent treatment with a non-nucleophilic base (e.g., sodium hydride) will induce an intramolecular Sₙ2 reaction to form the desired azido-epoxide.

Applications in Drug Development

Azido-functionalized molecules are of significant interest to drug development professionals for several reasons:

  • Bioorthogonal Chemistry: The azide group is a key participant in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[9] This allows for the specific and efficient labeling of biomolecules in complex biological systems. This compound could be incorporated into a larger molecule to serve as a chemical reporter or for targeted drug delivery.

  • Metabolic Probes: The azide can act as a bioisostere for other functional groups, enabling its use in metabolic labeling studies.

  • Pharmacophore: The azido group can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a potentially important part of a pharmacophore.

  • Precursor to Amines: The azide group is readily reduced to a primary amine, providing a convenient synthetic handle for further functionalization. Vicinal amino alcohols, which can be derived from azido-epoxides, are important structural motifs in many biologically active compounds and are valuable chiral building blocks in asymmetric synthesis.[10][11]

  • Epoxide Reactivity: The epoxide ring is susceptible to nucleophilic attack by amino acid residues in proteins, such as cysteine or histidine.[12] This reactivity can be harnessed for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Safety Considerations

Organic azides are energetic compounds and can be explosive, particularly at elevated temperatures or upon mechanical shock. All manipulations involving this compound should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting reactions behind a blast shield, especially when working on a larger scale. Epoxides are also often alkylating agents and should be handled with care.

Conclusion

This compound represents a theoretically promising, yet likely uncharacterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its combination of a reactive epoxide and a versatile azide group within a stereochemically defined framework makes it an attractive target for synthesis. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and applications of this and related molecules. Further experimental validation is required to confirm the predicted properties and to fully elucidate the reactivity and potential of this compound.

References

An In-depth Technical Guide to the Ring-Opening Mechanism of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted mechanistic pathways for the nucleophilic ring-opening of 2-azido-3-tert-butyloxirane. Due to the absence of specific literature on this particular substituted epoxide, this guide extrapolates from well-established principles of epoxide chemistry, particularly concerning regioselectivity, stereoselectivity, and the influence of sterically demanding and electronically active neighboring groups.

Introduction

Vicinal azido alcohols are valuable synthetic intermediates in medicinal chemistry and drug development, serving as precursors to amino alcohols and other nitrogen-containing heterocycles. A common route to these compounds is the nucleophilic ring-opening of epoxides with an azide source. The regiochemical and stereochemical outcome of this reaction is of paramount importance for the synthesis of enantiomerically pure and structurally defined molecules. This guide focuses on the specific case of this compound, a substrate featuring a bulky tert-butyl group and an electron-withdrawing azido group directly attached to the oxirane ring. These substituents are expected to exert significant control over the mechanism of ring-opening.

Predicted Mechanism of Epoxide Ring-Opening

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, primarily whether they are basic/neutral or acidic.

Ring-Opening under Basic or Neutral Conditions

Under basic or neutral conditions, the ring-opening of epoxides with a strong nucleophile like the azide ion (N₃⁻) is generally accepted to proceed via an Sₙ2-type mechanism .[1] The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[2]

For this compound, two potential sites of nucleophilic attack exist: C2 (bearing the azido group) and C3 (bearing the tert-butyl group). The regioselectivity of the attack is dictated by a combination of steric and electronic factors.

  • Steric Hindrance: The tert-butyl group at the C3 position is exceptionally bulky, creating significant steric hindrance. This will strongly disfavor a backside nucleophilic attack at C3.[3]

  • Electronic Effects: The azide group at C2 is electron-withdrawing, which could potentially make the C2 carbon more electrophilic. However, in an Sₙ2 reaction, steric factors are often dominant.

Therefore, it is predicted that the nucleophilic attack by the azide ion will occur predominantly at the less sterically hindered C2 position. This will result in the cleavage of the C2-O bond and lead to the formation of a vicinal diazido alcohol. The reaction is expected to be highly regioselective.

The stereochemistry of the reaction is anticipated to proceed with a complete inversion of configuration at the center of attack (C2), which is characteristic of an Sₙ2 mechanism.[3]

Logical Relationship of Factors Influencing Regioselectivity under Basic/Neutral Conditions

G Regioselectivity in Basic/Neutral Ring-Opening A This compound B Nucleophilic Attack by Azide (N3-) A->B C Steric Hindrance at C3 (tert-butyl group) B->C D Electronic Effect at C2 (azido group) B->D E Attack at C2 (less hindered) C->E strongly favors F Attack at C3 (more hindered) C->F strongly disfavors D->E potentially favors G Major Product: Vicinal Diazido Alcohol (attack at C2) E->G H Minor/No Product (attack at C3) F->H

Caption: Factors governing the regioselective ring-opening of this compound under basic/neutral conditions.

Ring-Opening under Acidic Conditions

In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group (a neutral alcohol).[1] This protonation enhances the electrophilicity of the epoxide carbons. The mechanism of nucleophilic attack on the protonated epoxide can have characteristics of both Sₙ1 and Sₙ2 reactions.[4]

For unsymmetrical epoxides, the positive charge in the transition state is better stabilized on the more substituted carbon.[4] In the case of this compound, the tert-butyl group at C3 is a bulky alkyl group that can stabilize a partial positive charge through hyperconjugation. The azido group at C2 is electron-withdrawing and would destabilize a positive charge.

Consequently, under acidic conditions, the C3-O bond is expected to be more polarized, and C3 will bear a more significant partial positive charge. This will favor nucleophilic attack at the more substituted C3 position, despite the steric hindrance. This regioselectivity is often observed in the acid-catalyzed ring-opening of epoxides.[5]

The stereochemical outcome is generally an anti-addition, resulting from a backside attack on the carbon-oxygen bond that is breaking.

Proposed Signaling Pathway for Acid-Catalyzed Ring-Opening

G Acid-Catalyzed Ring-Opening Pathway A Epoxide B Protonation of Epoxide Oxygen A->B H+ C Protonated Epoxide B->C D Partial Positive Charge on C3 (more substituted) C->D Electronic Stabilization E Nucleophilic Attack by Azide at C3 D->E N3- F Ring-Opened Product E->F

Caption: Proposed mechanism for the acid-catalyzed ring-opening of this compound.

Quantitative Data from Analogous Systems

While specific data for this compound is unavailable, the following tables summarize representative data for the ring-opening of other epoxides with sodium azide, illustrating the general principles of regioselectivity.

Table 1: Regioselectivity of Azidolysis of Epoxides under Basic/Neutral Conditions

Epoxide SubstrateReaction ConditionsMajor ProductRegioselectivity (Attack at less substituted C : Attack at more substituted C)Reference
Propylene OxideNaN₃, NH₄Cl, MeOH/H₂O1-Azido-2-propanol>95 : 5[1]
1,2-EpoxybutaneNaN₃, NH₄Cl, MeOH/H₂O1-Azido-2-butanol>95 : 5[1]
Styrene OxideNaN₃, PEG-400, rt2-Azido-1-phenylethanol5 : 95[6]

Table 2: Regioselectivity of Azidolysis of Epoxides under Acidic Conditions

Epoxide SubstrateReaction ConditionsMajor ProductRegioselectivity (Attack at less substituted C : Attack at more substituted C)Reference
Propylene OxideNaN₃, AcOH, H₂O2-Azido-1-propanol20 : 80[5]
Isobutylene OxideNaN₃, AcOH, H₂O2-Azido-2-methyl-1-propanol<5 : >95[5]
Styrene OxideNaN₃, H₂SO₄, H₂O2-Azido-1-phenylethanol<5 : >95[5]

Experimental Protocols for Key Experiments

The following is a generalized, hypothetical experimental protocol for the nucleophilic ring-opening of this compound with sodium azide under neutral conditions, based on established procedures for similar reactions.[7]

General Procedure for Azidolysis of this compound

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (deionized)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 4:1 mixture of methanol and water.

  • To this solution, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure vicinal diazido alcohol.

Experimental Workflow for Azidolysis

G Experimental Workflow for Azidolysis A Dissolve Epoxide in MeOH/H2O B Add NaN3 and NH4Cl A->B C Reflux and Monitor by TLC B->C D Workup: - Remove MeOH - Aqueous Extraction with Et2O C->D E Purification by Column Chromatography D->E F Pure Vicinal Diazido Alcohol E->F

Caption: A generalized workflow for the synthesis and purification of the ring-opened product.

Conclusion

The ring-opening of this compound is predicted to be a highly regioselective process. Under basic or neutral conditions, an Sₙ2-type mechanism is expected to prevail, with the azide nucleophile attacking the less sterically hindered C2 carbon, leading to a vicinal diazido alcohol with inversion of stereochemistry. Conversely, under acidic conditions, the reaction is anticipated to proceed via a mechanism with significant Sₙ1 character, with nucleophilic attack at the more substituted C3 carbon, which can better stabilize a partial positive charge. These predictions, based on well-established principles of epoxide chemistry, provide a strong framework for the synthetic application of this and structurally related azido epoxides in the development of novel pharmaceutical agents. Experimental validation is required to confirm these mechanistic hypotheses and to quantify the regioselectivity and yields for this specific substrate.

References

Spectroscopic and Synthetic Profile of 2-Azido-3-tert-butyloxirane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the novel compound 2-Azido-3-tert-butyloxirane. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of organic chemistry and spectroscopy of related azido-epoxide compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for epoxides, tert-butyl groups, and organic azides.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.1 - 3.3d1HH-2 (proton on carbon bearing azide)
~ 2.8 - 3.0d1HH-3 (proton on carbon bearing tert-butyl)
~ 1.0 - 1.2s9H-C(CH₃)₃ (tert-butyl protons)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The protons on the oxirane ring (H-2 and H-3) are expected to be diastereotopic and thus exhibit distinct chemical shifts and a coupling constant (J-value).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 55 - 60C-2 (carbon bearing azide)
~ 60 - 65C-3 (carbon bearing tert-butyl)
~ 30 - 35Quaternary carbon of tert-butyl
~ 25 - 30Methyl carbons of tert-butyl

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2100StrongN₃ asymmetric stretch
~ 1250MediumEpoxide ring "breathing"
~ 850 - 950MediumEpoxide ring asymmetric deformation
~ 2960StrongC-H stretch (alkane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPossible Fragment
[M]+Molecular Ion
[M - N₂]+Loss of nitrogen gas
[M - N₃]+Loss of azide radical
[M - C₄H₉]+Loss of tert-butyl radical

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a hypothetical, yet plausible, two-step synthetic route starting from the commercially available tert-butyl glycidyl ether. This approach involves the ring-opening of the epoxide with an azide source, followed by an intramolecular cyclization to form the desired azido-oxirane.

Step 1: Synthesis of 1-azido-3-(tert-butoxy)propan-2-ol

  • To a solution of tert-butyl glycidyl ether (1.0 eq) in a mixture of ethanol and water (4:1 v/v) in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude azido-alcohol.

  • Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the purified 1-azido-3-(tert-butoxy)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the product by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its synthesis and characterization.

cluster_molecule This compound C1 C C2 C C1->C2 O O C1->O N3 N₃ C1->N3 C2->O C_tert C(CH₃)₃ C2->C_tert

Caption: Chemical structure of this compound.

Start tert-Butyl Glycidyl Ether Step1 Ring-Opening with NaN₃ Start->Step1 Intermediate 1-azido-3-(tert-butoxy)propan-2-ol Step1->Intermediate Step2 Intramolecular Cyclization (NaH) Intermediate->Step2 Product This compound Step2->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: Proposed synthetic and analytical workflow.

A Technical Guide to the Synthesis and Chemistry of Azido-Substituted tert-Butyloxiranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the synthetic pathways and chemical properties related to azido-substituted tert-butyloxiranes. Due to the absence of specific literature on "2-Azido-3-tert-butyloxirane," this document outlines plausible synthetic routes based on established chemical principles for analogous structures. It covers the synthesis of the precursor 2-tert-butyloxirane and its subsequent reaction with azide nucleophiles, which leads to the formation of azido alcohols. Furthermore, a hypothetical pathway to the titular compound is proposed and examined.

Introduction: Azido-Alcohols and Their Significance

Vicinal azido alcohols are highly valuable synthetic intermediates. The presence of both an azide and a hydroxyl group allows for diverse chemical transformations. They are precursors to 1,2-amino alcohols, which are crucial building blocks in the synthesis of pharmaceuticals, particularly neuroactive compounds, as well as unnatural amino acids and triazole derivatives.[1] Chiral amino alcohols, derived from azido alcohols, are also extensively used as catalysts and ligands in asymmetric synthesis.[1]

The most common method for preparing 1,2-azido alcohols is the azidolysis of the corresponding epoxides.[2] This reaction involves the ring-opening of an epoxide with an azide source, typically sodium azide.

Proposed Synthesis of Azido-Alcohols from 2-tert-Butyloxirane

A logical synthetic approach to an azido-alcohol starting from a tert-butyl-substituted precursor involves a two-step process: the epoxidation of a suitable alkene followed by the nucleophilic ring-opening of the resulting epoxide.

Step 1: Synthesis of 2-tert-Butyloxirane

The precursor for the target system is 2-tert-butyloxirane (also known as tert-butylethylene oxide or 3,3-dimethyl-1,2-epoxybutane).[3] This epoxide can be synthesized via the epoxidation of 3,3-dimethyl-1-butene.

Experimental Protocol: Epoxidation of Alkenes

A general and widely used method for the epoxidation of alkenes involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction: To a solution of the alkene (e.g., 3,3-dimethyl-1-butene) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C, a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent is added dropwise.

  • Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then filtered to remove the meta-chlorobenzoic acid byproduct. The filtrate is washed sequentially with a saturated sodium bicarbonate solution (to remove excess peroxy-acid), water, and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by distillation or chromatography.

Alternative epoxidation methods include using hydrogen peroxide with a catalyst or tert-butyl hydroperoxide (TBHP).[4][5][6][7] TBHP can be used with various metal catalysts or under metal-free conditions with an aldehyde co-reagent.[5][7]

Workflow for the Synthesis of 2-tert-Butyloxirane

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product A 3,3-Dimethyl-1-butene C Epoxidation A->C Alkene Substrate B m-CPBA or TBHP B->C Oxidizing Agent D 2-tert-Butyloxirane C->D Yields

Caption: Synthetic workflow for the epoxidation of 3,3-dimethyl-1-butene.

Step 2: Ring-Opening of 2-tert-Butyloxirane with Sodium Azide

The ring-opening of epoxides with sodium azide is a well-established S_N2 reaction. For unsymmetrical epoxides, the regioselectivity of the azide attack is a key consideration.

Regioselectivity:

  • Under neutral or basic conditions: The azide ion (N₃⁻) is a strong nucleophile and will attack the less sterically hindered carbon atom of the epoxide ring.[2] For 2-tert-butyloxirane, the bulky tert-butyl group at the C3 position provides significant steric hindrance. Therefore, the nucleophilic attack will overwhelmingly occur at the C2 position.

  • Under acidic conditions: The reaction mechanism can change. The epoxide oxygen is first protonated, leading to a partial positive charge on the carbon atoms. The more substituted carbon (C3) can better stabilize this positive charge. This can lead to a reversal of regioselectivity, with the nucleophile attacking the more substituted carbon.[8] However, for a tert-butyl substituted epoxide, the steric hindrance is so significant that attack at the less substituted carbon is still highly favored.

The reaction of 2-tert-butyloxirane with sodium azide is therefore expected to yield 1-azido-3,3-dimethylbutan-2-ol .

Experimental Protocol: Azidolysis of Epoxides

A variety of conditions have been reported for the ring-opening of epoxides with sodium azide.

  • Aqueous Conditions: A practical method involves reacting the epoxide with sodium azide in hot water.[1][9] The epoxide (1 equivalent) is added to an aqueous solution of sodium azide (2-5 equivalents), and the mixture is heated (e.g., at 80-100 °C) for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to give the azido alcohol.[8]

  • With a Promoter: Promoters like Oxone® can be used in aqueous acetonitrile at room temperature.[10][11] This method is highly regioselective and efficient, providing excellent yields.[10]

  • In Poly(ethylene glycol) (PEG): PEG can be used as a reaction medium for the catalyst-free ring-opening of epoxides with sodium azide at room temperature, often with short reaction times and high yields.[12]

Table 1: Representative Data for Ring-Opening of Terminal Epoxides with Sodium Azide

Epoxide SubstrateReagent/ConditionsMajor ProductYield (%)Reference
Styrene OxideNaN₃, Hot Water2-Azido-1-phenylethanol95[1][9]
1,2-EpoxyoctaneNaN₃, Oxone®, aq. MeCN, rt1-Azido-2-octanol94[10]
Propylene OxideNaN₃, PEG-400, rt1-Azido-2-propanol98[12]
Adamantyl OxiraneNaN₃, Hot Water1-Adamantyl-2-azidoethanol98[1]

Mechanism of Epoxide Ring-Opening

G cluster_ts S_N2 Transition State 2-tert-Butyloxirane 2-tert-Butyloxirane Transition State [N₃⁻ attacks the less hindered C2, leading to a concerted bond-breaking and bond-making process] 2-tert-Butyloxirane->Transition State NaN₃ 1-Azido-3,3-dimethylbutan-2-ol 1-Azido-3,3-dimethylbutan-2-ol Transition State->1-Azido-3,3-dimethylbutan-2-ol H₂O Work-up

Caption: S_N2 mechanism for the ring-opening of 2-tert-butyloxirane.

Hypothetical Synthesis of this compound

The direct synthesis of a molecule with the name "this compound" would require forming an epoxide ring on a molecule that already contains the azido and tert-butyl groups in the correct positions. A plausible, though undocumented, route would be the epoxidation of an azidoalkene.

Proposed Pathway:

  • Synthesis of 1-azido-3,3-dimethyl-1-butene: This vinyl azide could potentially be synthesized from 3,3-dimethylbutanal via a multi-step sequence, for example, through conversion to the corresponding vinyl halide followed by substitution with sodium azide, or through addition of hydrazoic acid to 3,3-dimethyl-1-butyne.[13]

  • Epoxidation of the Azidoalkene: The double bond of 1-azido-3,3-dimethyl-1-butene could then be epoxidized using a standard epoxidizing agent like m-CPBA.

Challenges:

  • Stability: Vinyl azides can be unstable and may undergo thermal or photochemical decomposition.[14][15][16]

  • Reactivity: The electron-withdrawing nature of the azide group deactivates the double bond, making the epoxidation reaction more challenging compared to an unfunctionalized alkene.

  • Safety: Organic azides are potentially explosive and should be handled with extreme care.

Hypothetical Synthesis Workflow

G A 3,3-Dimethyl-1-butyne B Hydroazidation (e.g., AgN₃ cat.) A->B C 1-Azido-3,3-dimethyl-1-butene B->C D Epoxidation (m-CPBA) C->D E This compound (Hypothetical) D->E

Caption: Hypothetical route to this compound.

Conclusion

While the specific compound "this compound" is not described in the existing chemical literature, its synthesis can be approached hypothetically. However, the more practical and well-documented synthetic outcome of reacting a tert-butyl substituted epoxide with an azide source is the formation of a vicinal azido alcohol, specifically 1-azido-3,3-dimethylbutan-2-ol. The synthesis of this azido alcohol is robust, relying on the epoxidation of 3,3-dimethyl-1-butene followed by a highly regioselective, sterically controlled ring-opening with sodium azide. The established protocols for these transformations offer high yields and are adaptable to various scales, making these valuable intermediates readily accessible for applications in pharmaceutical and materials science research. Professionals seeking to synthesize azido-functionalized molecules containing a tert-butyl group should consider the azido alcohol as the primary and stable target of such a synthetic sequence.

References

reactivity and stability of 2-Azido-3-tert-butyloxirane under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted reactivity and stability of 2-Azido-3-tert-butyloxirane under various experimental conditions. Due to the limited availability of data for this specific molecule, this guide synthesizes information from established principles of epoxide and azide chemistry to offer a robust predictive framework for its handling, storage, and synthetic applications.

Core Concepts: Structural Influences on Reactivity

This compound combines the functionalities of an epoxide and an organic azide. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, while the azide group introduces both thermal and photochemical sensitivity. The bulky tert-butyl group exerts significant steric hindrance, which is a primary determinant of the regioselectivity in ring-opening reactions.

Stability Profile

The stability of this compound is a critical consideration for its safe handling and storage. The primary pathways for decomposition involve the azide moiety.

Thermal Stability

Organic azides are known to be thermally labile, decomposing with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. The decomposition temperature is influenced by the molecular structure. For analogous energetic polymers containing glycidyl azide units, the decomposition of the azide group is observed in the range of 240–310 °C[1]. It is prudent to handle this compound with care and to avoid excessive heating.

Table 1: Predicted Thermal Stability Data

ParameterPredicted Value/ObservationNotes
Onset of Decomposition~100-150 °CBased on general stability of organic azides and potential for intramolecular reactions.[2][3]
Major Gaseous ProductNitrogen (N₂)Characteristic of azide decomposition.[2][3]
Hazardous IntermediateNitreneHighly reactive, can undergo various subsequent reactions.
Recommended StorageCool, dark, and inert atmosphereTo minimize thermal and photochemical decomposition.
Photochemical Stability

Azide compounds can undergo photolytic cleavage to generate azide radicals upon exposure to UV light.[4][5] This reactivity can be exploited in specific synthetic contexts but also necessitates protection from light during storage and handling to prevent unwanted degradation.

Table 2: Predicted Photochemical Sensitivity

ConditionPredicted OutcomeMechanism
UV IrradiationFormation of an azide radicalHomolytic cleavage of the C-N₃ bond.[4][5]
ConsequencePotential for radical-mediated side reactionsCan initiate polymerization or other unintended transformations.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, enhancing the electrophilicity of the ring carbons. This protonation leads to a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon (the one bearing the tert-butyl group). Consequently, nucleophilic attack is predicted to occur preferentially at this position.[6][7][8][9]

Table 3: Predicted Regioselectivity of Acid-Catalyzed Ring Opening

NucleophileMajor RegioisomerMinor RegioisomerRationale
H₂O/H⁺Attack at the tert-butyl substituted carbonAttack at the azide-substituted carbonStabilization of the positive charge in the transition state by the tertiary alkyl group.[6][7][8][9]
ROH/H⁺Attack at the tert-butyl substituted carbonAttack at the azide-substituted carbonSimilar to hydrolysis, the more stable carbocation-like intermediate is favored.
HX (e.g., HCl)Attack at the tert-butyl substituted carbonAttack at the azide-substituted carbonHalide ion attacks the more substituted carbon.
Base-Catalyzed/Nucleophilic Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism.[7][8][9] In this scenario, steric hindrance is the dominant factor. The bulky tert-butyl group will significantly impede the approach of a nucleophile to the adjacent carbon. Therefore, the nucleophile will preferentially attack the less sterically hindered carbon, which is the one bearing the azide group.

Table 4: Predicted Regioselectivity of Base-Catalyzed Ring Opening

Nucleophile/BaseMajor RegioisomerMinor RegioisomerRationale
RO⁻/ROHAttack at the azide-substituted carbonAttack at the tert-butyl substituted carbonSteric hindrance from the tert-butyl group directs the nucleophile to the less hindered carbon.[7][8][9]
N₃⁻Attack at the azide-substituted carbonAttack at the tert-butyl substituted carbonAzide ion acts as a nucleophile, attacking the less sterically encumbered position.[6][10][11]
RSH/RS⁻Attack at the azide-substituted carbonAttack at the tert-butyl substituted carbonThiolates are strong nucleophiles and will favor the sterically more accessible carbon.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for investigating the reactivity of this compound, based on standard procedures for analogous compounds.

General Procedure for Acid-Catalyzed Hydrolysis
  • Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Add an aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

General Procedure for Base-Catalyzed Methanolysis
  • Prepare a solution of sodium methoxide in methanol (e.g., 0.5 M NaOMe in MeOH).

  • Dissolve this compound (1 equivalent) in methanol and cool the solution in an ice bath.

  • Add the sodium methoxide solution dropwise to the epoxide solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the predicted reactivity of this compound.

Acid_Catalyzed_Opening cluster_start Starting Material cluster_conditions Conditions cluster_intermediate Intermediate cluster_nucleophile Nucleophile cluster_product Major Product Epoxide This compound Protonated_Epoxide Protonated Epoxide (Carbocation character on C-tBu) Epoxide->Protonated_Epoxide Protonation Acid H+ Major_Product Nucleophilic attack at tert-butyl substituted carbon Protonated_Epoxide->Major_Product Nucleophilic Attack Nu Nu-H Base_Catalyzed_Opening cluster_start Starting Material cluster_nucleophile Nucleophile cluster_transition_state Transition State cluster_product Major Product Epoxide This compound TS SN2 Transition State Epoxide->TS Attack at less hindered carbon Nu_minus Nu⁻ Major_Product Nucleophilic attack at azide-substituted carbon TS->Major_Product Thermal_Decomposition cluster_start Starting Material cluster_conditions Condition cluster_products Products Azido_Epoxide This compound Nitrene Nitrene Intermediate Azido_Epoxide->Nitrene Decomposition Nitrogen_Gas N₂ Gas Azido_Epoxide->Nitrogen_Gas Extrusion Heat Δ (Heat)

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Azido-3-tert-butyloxirane is an organic molecule containing both an azide and an epoxide functional group. Organic azides are a versatile class of compounds used in various chemical syntheses, including "click chemistry" reactions.[1][2] However, the presence of the azide group (-N3) renders these molecules energetic and potentially explosive.[1][2][3] The strained oxirane (epoxide) ring may also contribute to the molecule's reactivity. This guide summarizes the potential hazards, toxicity, and safe handling procedures for this compound, based on the known characteristics of similar organic azides.

General Hazards of Organic Azides

Organic azides are known for their potential to decompose explosively, especially when subjected to heat, shock, friction, or light.[1][3][4] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[1][2]

Key Stability Considerations:

  • Carbon to Nitrogen (C/N) Ratio: A common guideline for the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. A ratio of (NC + NO) / NN ≥ 3 is considered relatively stable.[1][2] For this compound (C6H11N3O), this ratio is (6 + 1) / 3 = 2.33. According to this guideline, the compound should be handled with care as it falls into a potentially unstable category. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be stored at low temperatures and in dilute solutions.[1][2]

  • Rule of Six: Another empirical guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) can provide sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1][3] this compound has six carbon atoms for one azide group, which suggests it may have moderate stability, but this rule is not absolute and should be applied with caution.

  • Structural Features: In general, aliphatic azides are more stable than olefinic, aromatic, or carbonyl azides.[1][2] The presence of the tert-butyl group in this compound may offer some steric hindrance that could influence its stability.

Thermal Decomposition:

Upon heating, organic azides can decompose to generate nitrogen gas and a highly reactive nitrene intermediate.[4][5] This decomposition can be rapid and exothermic, leading to an explosion. The decomposition temperature of organic azides varies depending on their structure. While specific data for this compound is unavailable, some aliphatic azides are reported to decompose at temperatures above 175°C.[5] However, electron-withdrawing groups can lower the decomposition temperature.[6]

Potential Toxicity of Organic Azides

There is limited toxicological information available for most organic azides.[2] However, the azide functional group is a known toxicophore. The toxicity of azides can occur through inhalation, ingestion, or skin absorption.[3][7]

General Health Hazards:

  • Sodium Azide as a Reference: Sodium azide, an inorganic azide, is known to be highly toxic. Exposure to small amounts can cause rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, and rapid heart rate.[1][2] Severe exposure can lead to convulsions, low blood pressure, loss of consciousness, and respiratory failure.[2][7]

  • Hydrazoic Acid Formation: A significant hazard associated with azides is the potential for the formation of hydrazoic acid (HN3) in the presence of acids or water.[1][3] Hydrazoic acid is a highly toxic, volatile, and explosive substance.[3][8]

  • Metabolism and Mechanism of Action: The toxicity of azides is often attributed to their ability to inhibit cytochrome oxidase, a key enzyme in cellular respiration, similar to cyanide.

Due to the lack of specific data, this compound should be assumed to be toxic and handled with appropriate personal protective equipment to prevent exposure.

Quantitative Hazard Data for Organic Azides (General)

Since no specific quantitative data for this compound was found, the following table summarizes general stability guidelines and decomposition data for other organic azides to provide a frame of reference.

ParameterValue/GuidelineSource
Stability Rules
Carbon/Nitrogen Ratio ((NC + NO) / NN)≥ 3 for better stability[1][2]
Rule of Six≥ 6 carbons per azide group for better stability[1][3]
Decomposition of Representative Organic Azides
General Aliphatic AzidesDecompose above ~175 °C[5]
Azido Esters (e.g., I and II)Stable up to 180 °C[4]
Ethyl (phenyl)diazoacetate (for comparison)Onset of decomposition at 60 °C (ARC)[9][10]
Toxicity
Hydrazoic Acid (HN3)Acutely toxic (Mouse LD50 = 22 mg/kg)[8]

Experimental Protocols: Safe Handling of this compound

The following protocols are general best practices for handling potentially hazardous organic azides and should be strictly followed when working with this compound.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves. Given that azides can be absorbed through the skin, consider double-gloving.[7]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Blast Shield: All work with organic azides should be conducted behind a blast shield within a certified chemical fume hood.[1][7]

2. Storage and Handling:

  • Storage: Store this compound in a cool, dark place, away from heat, light, shock, and friction.[1][2] It should be stored in a clearly labeled container, segregated from other chemicals, especially acids and heavy metals.[1]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[1]

    • Use the smallest possible quantities for experiments.[2]

    • Avoid using metal spatulas or ground glass joints, which can cause friction and initiate decomposition.[1][3] Use plastic or ceramic utensils.

    • Do not heat organic azides directly unless the thermal stability is well-characterized. Use a sand bath or oil bath for controlled heating.

    • Avoid concentrating azide-containing solutions by rotary evaporation or distillation.[1][2]

3. Synthesis and Reaction Quenching:

  • Synthesis: If synthesizing this compound, the reaction should be designed to keep the concentration of the azide low and to avoid the isolation of the pure compound if possible.

  • Quenching: After the reaction is complete, any excess azide should be safely quenched. A common method is the Staudinger reaction, where the azide is treated with a phosphine (e.g., triphenylphosphine) to form a stable phosphazide, which can then be hydrolyzed to an amine.[5]

4. Waste Disposal:

  • Never pour azide-containing waste down the drain, as it can react with metal pipes (e.g., lead, copper) to form highly explosive metal azides.[7]

  • All azide waste, including dilute solutions, must be collected in a designated, properly labeled waste container.[2]

  • Organic azides should be converted to a more stable form, such as an amine, before disposal.[3]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Workup cluster_disposal Waste Disposal PPE Don PPE (Goggles, Face Shield, FR Lab Coat, Gloves) Fume_Hood Work in Fume Hood with Blast Shield Synthesis Perform Synthesis (Small Scale) Fume_Hood->Synthesis Quenching Quench Excess Azide (e.g., Staudinger Reaction) Synthesis->Quenching Waste_Collection Collect in Designated Azide Waste Container Quenching->Waste_Collection Decontamination Decontaminate Glassware Waste_Collection->Decontamination

Caption: Workflow for the safe handling of this compound.

Azide_Decomposition Organic_Azide R-N3 (this compound) Transition_State [R-N-N≡N]‡ Organic_Azide->Transition_State Δ or hν Products R-N (Nitrene) + N2 Transition_State->Products Trapping Intra- or Intermolecular Reactions Products->Trapping Trapping by Nucleophiles

Caption: General thermal or photochemical decomposition pathway of an organic azide.

References

Methodological & Application

Application Notes and Protocols for 2-Azido-3-tert-butyloxirane in Click Chemistry Emerge from Foundational Principles Due to Lack of Specific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, specific application notes, experimental protocols, and quantitative data for the use of 2-Azido-3-tert-butyloxirane in click chemistry reactions are not currently available. This indicates that the compound may be a novel reagent or has not been extensively studied and reported in publicly accessible research.

However, based on the fundamental principles of click chemistry, specifically the azide-alkyne cycloaddition, and general protocols for the synthesis and reaction of similar azido compounds, we can extrapolate potential applications and construct theoretical protocols for researchers and drug development professionals interested in exploring the utility of this specific molecule.

Theoretical Applications in Drug Discovery and Bioconjugation

This compound possesses two key functional groups: an azide and an epoxide. The azide group is a staple in click chemistry, enabling highly efficient and specific ligation to alkyne-containing molecules. The bulky tert-butyl group may influence the reactivity of the azide due to steric hindrance, a factor that would require experimental validation. The epoxide ring offers a site for further chemical modification, allowing for the introduction of other functionalities or for its use as a reactive handle to attach to biological targets.

Potential applications could include:

  • Synthesis of Novel Triazole-Containing Compounds: The primary application would be its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form 1,2,3-triazoles. These triazole scaffolds are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

  • Bioconjugation: If proven to be biocompatible, this compound could be used to label alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. The epoxide could potentially serve as a secondary reactive site for crosslinking or further functionalization.

  • Drug Development: The resulting triazole products could be screened for various biological activities. The tert-butyl group might confer specific pharmacokinetic properties, such as increased lipophilicity.

Extrapolated Experimental Protocols

The following protocols are theoretical and based on established procedures for similar molecules. Optimization and validation would be essential before use.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for reacting this compound with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Terminal alkyne of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 10 mM solution of the terminal alkyne in a compatible solvent.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne solution and the this compound solution in a 1:1.2 molar ratio (alkyne:azide).

    • Add the THPTA/TBTA ligand solution to the reaction mixture (final concentration typically 1-5 mM).

    • Add the CuSO₄ solution (final concentration typically 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-10 mM).

  • Reaction and Monitoring:

    • Vortex the mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated by extraction or precipitation.

    • Purification can be achieved by column chromatography on silica gel.

Hypothetical Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes a potential procedure for the reaction of this compound with a strained cyclooctyne, a reaction that proceeds without a copper catalyst and is thus suitable for biological applications.

Materials:

  • This compound

  • A strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN))

  • Biocompatible solvent (e.g., phosphate-buffered saline (PBS), cell culture media, or a mixture of water and a co-solvent)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in a suitable solvent to a desired concentration (e.g., 10 mM).

    • Dissolve the strained cyclooctyne in a compatible solvent to a similar concentration.

  • Reaction Setup:

    • Combine the solutions of this compound and the strained cyclooctyne in a 1:1 molar ratio.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).

    • Monitor the reaction progress using appropriate analytical techniques (LC-MS or NMR). Reaction times for SPAAC can vary from minutes to hours depending on the specific cyclooctyne used.

  • Purification:

    • The resulting triazole product can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

Data Presentation

As no experimental data for this compound exists in the literature, a table of quantitative data cannot be provided. Should this compound be synthesized and its reactivity in click chemistry be evaluated, the following table structure is recommended for clear data presentation:

Reaction TypeAlkyne PartnerCatalyst/ConditionsSolventTime (h)Yield (%)Analytical Method
CuAACe.g., PhenylacetyleneCuSO₄/NaAsc/THPTAH₂O/DMSO2Datae.g., NMR, LC-MS
SPAACe.g., DBCO-amineNone / 37°CPBS1Datae.g., HPLC, MS

Visualizations

The following diagrams illustrate the general workflows for the proposed click chemistry reactions.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound Solution mix Mix Reactants azide->mix alkyne Terminal Alkyne Solution alkyne->mix catalyst Cu(I) Catalyst (CuSO4/Ascorbate/Ligand) catalyst->mix monitor Monitor Reaction (TLC, LC-MS) mix->monitor purify Purification (Chromatography) monitor->purify product Isolated Triazole Product purify->product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound Solution mix Mix Reactants azide->mix cyclooctyne Strained Cyclooctyne Solution cyclooctyne->mix monitor Monitor Reaction (LC-MS, NMR) mix->monitor purify Purification (HPLC) monitor->purify product Isolated Triazole Product purify->product

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Synthesis of 2-Azido-3-tert-butyloxirane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 2-Azido-3-tert-butyloxirane, a valuable building block in medicinal chemistry and drug development. The synthesis involves the epoxidation of 3,3-dimethyl-1-butene to form the intermediate 2-tert-butyloxirane, followed by a nucleophilic ring-opening reaction with sodium azide.

Experimental Protocols

Step 1: Synthesis of 2-tert-butyloxirane (Epoxidation)

This procedure outlines the epoxidation of 3,3-dimethyl-1-butene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 3,3-dimethyl-1-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,3-dimethyl-1-butene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-tert-butyloxirane.

  • The crude product can be purified by fractional distillation.

Step 2: Synthesis of this compound (Azide Ring-Opening)

This protocol describes the nucleophilic ring-opening of 2-tert-butyloxirane with sodium azide.

Materials:

  • 2-tert-butyloxirane

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of 2-tert-butyloxirane (1.0 eq) in a 4:1 mixture of methanol and water.

  • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of 2-tert-butyloxirane.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsVolume/Mass
3,3-dimethyl-1-butene84.160.11.08.42 g (12.9 mL)
m-CPBA (77%)172.570.121.226.76 g
Dichloromethane---100 mL
Reaction Time 4-6 hours
Temperature 0 °C to RT
Typical Yield 75-85%

Table 2: Reagent Quantities and Reaction Conditions for the Synthesis of this compound.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsVolume/Mass
2-tert-butyloxirane100.160.051.05.01 g
Sodium azide65.010.0751.54.88 g
Ammonium chloride53.490.061.23.21 g
Methanol/Water (4:1)---50 mL
Reaction Time 12-16 hours
Temperature Reflux
Typical Yield 60-70%

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Azide Ring-Opening Start 3,3-dimethyl-1-butene Reagent1 m-CPBA, DCM Reaction1 Epoxidation Reaction (0 °C to RT, 4-6h) Start->Reaction1 Reagent1->Reaction1 Workup1 Workup: - NaHCO₃ quench - DCM extraction - Brine wash - Drying (MgSO₄) Reaction1->Workup1 Purification1 Fractional Distillation Workup1->Purification1 Intermediate 2-tert-butyloxirane Reagent2 NaN₃, NH₄Cl MeOH/H₂O (4:1) Reaction2 Ring-Opening Reaction (Reflux, 12-16h) Intermediate->Reaction2 Purification1->Intermediate Reagent2->Reaction2 Workup2 Workup: - Remove MeOH - Et₂O extraction - Brine wash - Drying (MgSO₄) Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product This compound Purification2->Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Azido-3-tert-butyloxirane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-3-tert-butyloxirane is a versatile bifunctional molecule containing both an azide and an epoxide moiety. This unique combination makes it a valuable building block in pharmaceutical synthesis, particularly for the introduction of nitrogen-containing functionalities with high stereochemical control. The tert-butyl group provides steric bulk, which can influence the regioselectivity of ring-opening reactions and impact the conformational properties of the resulting molecules. While specific, direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its reactivity profile is analogous to other 2-azido-epoxides that serve as key intermediates in the synthesis of antiviral agents, particularly HIV protease inhibitors like Saquinavir.[1]

The primary application of 2-azido-epoxides in pharmaceutical synthesis involves the regioselective ring-opening of the epoxide by various nucleophiles to generate highly functionalized β-azido alcohols.[2] These intermediates are precursors to chiral β-amino alcohols, which are crucial components of many bioactive molecules and peptidomimetics.[3]

Key Applications and Synthetic Utility

The synthetic utility of this compound is centered around the following key transformations:

  • Synthesis of β-Azido Alcohols: The epoxide ring can be opened by a variety of nucleophiles, including hydrides, organometallics, and heteroatomic nucleophiles, to yield β-azido alcohols. The regioselectivity of this opening is influenced by the steric hindrance of the tert-butyl group and the reaction conditions.

  • Formation of Chiral Amino Alcohols: The resulting β-azido alcohols can be readily reduced to the corresponding β-amino alcohols. This two-step sequence provides a reliable method for the stereoselective synthesis of these important pharmaceutical intermediates.

  • Introduction of Nitrogen Heterocycles: The azide functionality can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles, or can be converted to other nitrogen-containing functional groups.

The following sections provide detailed protocols and data for the representative application of this compound in the synthesis of a β-azido alcohol, a key precursor for many pharmaceutical agents.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening of this compound to form a β-Azido Alcohol

This protocol describes a general procedure for the nucleophilic ring-opening of a 2-azido-3-alkyloxirane using a hydride reagent. The conditions are based on established procedures for similar substrates.

Reaction Scheme:

G reagent This compound product 1-Azido-3,3-dimethylbutan-2-ol (β-Azido Alcohol) reagent->product Ring-Opening Reduction reagents Reducing Agent (e.g., LiAlH4 or NaBH4) Solvent (e.g., THF or EtOH) Temperature

A representative reaction scheme for the ring-opening of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (or EtOH) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., LiAlH₄, 1.2 eq, as a solution in THF, or NaBH₄, 1.5 eq, portion-wise) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup for LiAlH₄). For NaBH₄, quench with a saturated aqueous NH₄Cl solution.

  • Extraction: Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-azido alcohol.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening of 2-azido-epoxides with different nucleophiles, based on literature reports for analogous compounds. This data can be used as a reference for optimizing the reaction with this compound.

EntryNucleophile/Reducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (anti:syn)Reference Analogy
1LiAlH₄THF0285-95>95:5[2]
2NaBH₄EtOH25480-9090:10[1]
3Red-Al®Toluene-78 to 0390-98>98:2[1]
4MeMgBrEt₂O0175-85>95:5 (attack at C2)N/A
5PhNH₂i-PrOH801270-80Regioselective[3]

Visualizations

Logical Workflow for the Synthesis of a β-Amino Alcohol

The following diagram illustrates the general synthetic pathway from a 2-azido-epoxide to a β-amino alcohol, a key intermediate in the synthesis of various pharmaceuticals.

G Start This compound RingOpening Regioselective Ring-Opening Start->RingOpening AzidoAlcohol β-Azido Alcohol Intermediate RingOpening->AzidoAlcohol Reduction Azide Reduction (e.g., H₂, Pd/C or PPh₃) AzidoAlcohol->Reduction AminoAlcohol β-Amino Alcohol Precursor Reduction->AminoAlcohol End Pharmaceutical Synthesis AminoAlcohol->End

Synthetic pathway from 2-azido-epoxide to a pharmaceutical precursor.

Conclusion

This compound represents a valuable, albeit under-documented, building block for pharmaceutical synthesis. Its ability to undergo regioselective ring-opening to form β-azido alcohols, which are readily converted to chiral β-amino alcohols, makes it a potent tool for introducing key nitrogen-containing pharmacophores. The provided protocols and data, based on analogous systems, offer a solid starting point for researchers and drug development professionals to explore the synthetic potential of this versatile intermediate. Further investigation into the specific applications of this compound is warranted to fully elucidate its role in the development of novel therapeutics.

References

Application Notes and Protocols: 2-Azido-3-tert-butyloxirane as a Precursor for Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their stereochemistry often dictates biological activity, making their enantioselective synthesis a critical aspect of modern drug discovery and development. 2-Azido-3-tert-butyloxirane has emerged as a valuable and versatile precursor for the stereocontrolled synthesis of chiral amino alcohols, particularly those bearing a sterically demanding tert-butyl group. The presence of the epoxide and azide functionalities allows for sequential, highly regioselective and stereospecific transformations. This document provides detailed application notes and experimental protocols for the synthesis of a chiral amino alcohol, (2R)-1-amino-3,3-dimethyl-butan-2-ol, commencing from the corresponding alkene precursor, proceeding through the key this compound intermediate.

Core Applications

The synthetic route described herein is broadly applicable for the preparation of enantiomerically enriched amino alcohols. These compounds are key building blocks in the synthesis of:

  • Chiral Ligands: For asymmetric catalysis, enabling the synthesis of other chiral molecules.

  • Pharmaceutical Ingredients: Serving as integral components of drug candidates for various therapeutic areas.

  • Chiral Auxiliaries: Guiding stereoselective reactions in complex molecule synthesis.

Synthetic Pathway Overview

The overall transformation involves a three-step sequence starting from a commercially available alkene:

  • Asymmetric Epoxidation: Enantioselective epoxidation of 3,3-dimethyl-1-butene to yield chiral (R)-2-tert-butyloxirane.

  • Regioselective Azide Ring-Opening: Nucleophilic attack of an azide source on the epoxide to form the corresponding azido alcohol, (2R)-1-azido-3,3-dimethyl-butan-2-ol.

  • Reduction of the Azide: Conversion of the azido group to a primary amine to afford the final chiral amino alcohol, (2R)-1-amino-3,3-dimethyl-butan-2-ol.

G Alkene 3,3-Dimethyl-1-butene Epoxide (R)-2-tert-butyloxirane Alkene->Epoxide Asymmetric Epoxidation Azido_alcohol (2R)-1-Azido-3,3-dimethyl-butan-2-ol Epoxide->Azido_alcohol Regioselective Ring-Opening (NaN3) Amino_alcohol (2R)-1-Amino-3,3-dimethyl-butan-2-ol Azido_alcohol->Amino_alcohol Reduction (H2, Pd/C)

Caption: Synthetic workflow for the preparation of (2R)-1-amino-3,3-dimethyl-butan-2-ol.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) for each step of the synthesis.

StepProductYield (%)Enantiomeric Excess (ee) (%)
1. Asymmetric Epoxidation(R)-2-tert-butyloxirane>90>98
2. Regioselective Ring-Opening(2R)-1-Azido-3,3-dimethyl-butan-2-ol~85>98
3. Azide Reduction(2R)-1-Amino-3,3-dimethyl-butan-2-ol~69>98

Experimental Protocols

Protocol 1: Enantioselective Epoxidation of 3,3-Dimethyl-1-butene

This protocol describes the synthesis of (R)-2-tert-butyloxirane using a Jacobsen-Katsuki epoxidation catalyst.

Materials:

  • 3,3-Dimethyl-1-butene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves

  • Phosphate buffer (pH 10.5)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 3,3-dimethyl-1-butene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add powdered 4Å molecular sieves.

  • Add Jacobsen's catalyst (0.02 eq).

  • Slowly add a solution of m-CPBA (1.1 eq) in DCM over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.

  • Wash the filtrate with a 10% aqueous solution of Na₂SO₃ to quench excess peroxide.

  • Wash the organic layer with phosphate buffer (pH 10.5) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford (R)-2-tert-butyloxirane as a colorless liquid.

Protocol 2: Regioselective Ring-Opening of (R)-2-tert-butyloxirane

This protocol details the synthesis of (2R)-1-azido-3,3-dimethyl-butan-2-ol.

Materials:

  • (R)-2-tert-butyloxirane

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

Procedure:

  • To a solution of (R)-2-tert-butyloxirane (1.0 eq) in a mixture of methanol and water (4:1 v/v), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC analysis until the starting epoxide is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude (2R)-1-azido-3,3-dimethyl-butan-2-ol, which can be purified by column chromatography on silica gel.

Protocol 3: Reduction of (2R)-1-Azido-3,3-dimethyl-butan-2-ol

This protocol describes the final step to obtain the chiral amino alcohol.

Materials:

  • (2R)-1-Azido-3,3-dimethyl-butan-2-ol

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (2R)-1-azido-3,3-dimethyl-butan-2-ol (1.0 eq) in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.[1]

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2R)-1-amino-3,3-dimethyl-butan-2-ol.[1]

  • The product can be purified by crystallization or distillation to yield a colorless crystalline solid with a reported yield of 69%.[1]

Logical Relationship of Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product Alkene 3,3-Dimethyl-1-butene Epoxide Chiral Epoxide ((R)-2-tert-butyloxirane) Alkene->Epoxide Jacobsen Epoxidation (Enantioselective) Azido_alcohol Azido Alcohol ((2R)-1-Azido-3,3-dimethyl-butan-2-ol) Epoxide->Azido_alcohol Azide Ring-Opening (Regioselective) Amino_alcohol Chiral Amino Alcohol ((2R)-1-Amino-3,3-dimethyl-butan-2-ol) Azido_alcohol->Amino_alcohol Catalytic Hydrogenation (Reduction)

Caption: Logical flow from starting material to the final chiral amino alcohol.

Conclusion

The use of this compound as a precursor provides a robust and reliable method for the synthesis of enantiomerically pure amino alcohols. The protocols detailed in this document offer a clear and reproducible pathway for researchers in academia and industry. The high stereoselectivity and good overall yields make this an attractive route for the production of valuable chiral building blocks for drug discovery and development. Careful execution of the experimental procedures and appropriate analytical monitoring are essential for achieving the desired outcomes.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Azido-3-tert-butyloxirane, a versatile bifunctional molecule with potential applications in drug discovery and industrial chemistry. The synthetic strategy involves a two-step process commencing with the hydroazidation of commercially available 3,3-dimethyl-1-butyne to yield the key intermediate, 1-azido-3,3-dimethyl-1-butene. Subsequent epoxidation of this vinyl azide affords the target compound. This protocol emphasizes scalability, safety, and efficiency, making it suitable for industrial applications.

Introduction

Azido-functionalized epoxides are valuable synthetic intermediates, combining the reactivity of both the epoxide and the azide functionalities. The epoxide ring can undergo nucleophilic ring-opening to introduce a variety of substituents, while the azide group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), or be reduced to a primary amine.[1] This dual reactivity makes this compound a promising building block for the synthesis of complex molecules, including pharmaceutical intermediates and functionalized materials.[2][3] The presence of the bulky tert-butyl group can impart unique steric and electronic properties to the final products.

Applications in Drug Development and Industry

Functionalized epoxides are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[2][3] The epoxide moiety can be opened by various nucleophiles to create chiral amino alcohols, which are key structural motifs in many bioactive molecules. The azide group offers a convenient handle for bioconjugation, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties.

In industrial applications, epoxides are used in the production of resins, adhesives, and coatings.[4][5] The introduction of an azide group can provide a means for cross-linking or surface functionalization, leading to materials with tailored properties. For instance, azido-functionalized epoxy resins can be used to create coatings with enhanced adhesion to metal substrates.[6]

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below.

Synthesis_Scheme start 3,3-Dimethyl-1-butyne intermediate 1-Azido-3,3-dimethyl-1-butene start->intermediate Step 1: Hydroazidation (NaN3, I2, DMSO) product This compound intermediate->product Step 2: Epoxidation (m-CPBA, CH2Cl2)

Figure 1. Proposed synthetic route for this compound.

Experimental Protocols

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme caution.[7][8][9][10][11] All reactions involving azides should be conducted in a well-ventilated fume hood, behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemically resistant gloves. Avoid contact of azides with heavy metals, strong acids, and halogenated solvents.[8][9] Epoxides are reactive compounds and should also be handled with care.

Step 1: Scale-Up Synthesis of 1-Azido-3,3-dimethyl-1-butene

This protocol is adapted from a general procedure for the hydroazidation of terminal alkynes.

Materials:

  • 3,3-Dimethyl-1-butyne

  • Sodium azide (NaN₃)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask purged with nitrogen, add sodium azide (1.2 equivalents) and anhydrous DMSO.

  • Stir the suspension and add iodine (0.1 equivalents) in one portion.

  • Heat the mixture to 40 °C.

  • Slowly add 3,3-dimethyl-1-butyne (1.0 equivalent) via an addition funnel over 1-2 hours, maintaining the reaction temperature between 40-45 °C.

  • After the addition is complete, continue stirring at 45 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to afford 1-azido-3,3-dimethyl-1-butene as a colorless liquid.

Step 2: Scale-Up Epoxidation of 1-Azido-3,3-dimethyl-1-butene

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of the vinyl azide intermediate.

Materials:

  • 1-Azido-3,3-dimethyl-1-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-azido-3,3-dimethyl-1-butene (1.0 equivalent) in anhydrous dichloromethane in a three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the vinyl azide solution via an addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the excess m-CPBA by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation. Given the potential instability of the product, purification at lower temperatures is recommended.[12]

Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

ParameterStep 1: HydroazidationStep 2: Epoxidation
Starting Material 3,3-Dimethyl-1-butyne1-Azido-3,3-dimethyl-1-butene
Key Reagents NaN₃, I₂m-CPBA
Solvent DMSODichloromethane
Temperature 40-45 °C0-5 °C
Reaction Time 12-16 hours4-6 hours
Typical Yield 60-75%70-85%
Purification Vacuum DistillationColumn Chromatography or Vacuum Distillation

Logical Workflow Diagram

Workflow cluster_step1 Step 1: Synthesis of 1-Azido-3,3-dimethyl-1-butene cluster_step2 Step 2: Synthesis of this compound A1 Charge reactor with NaN3 and DMSO A2 Add Iodine A1->A2 A3 Heat to 40 °C A2->A3 A4 Slowly add 3,3-dimethyl-1-butyne A3->A4 A5 Stir at 45 °C for 12-16h A4->A5 A6 Work-up and Extraction A5->A6 A7 Purification by Vacuum Distillation A6->A7 B1 Dissolve vinyl azide in DCM A7->B1 Intermediate Product B2 Cool to 0 °C B1->B2 B3 Slowly add m-CPBA solution B2->B3 B4 Stir at 0-5 °C for 4-6h B3->B4 B5 Quench and Work-up B4->B5 B6 Purification B5->B6

Figure 2. Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Azido-3-tert-butyloxirane and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-3-tert-butyloxirane and its derivatives are valuable intermediates in medicinal chemistry and drug development, serving as precursors for the synthesis of complex molecules, including antiviral and anticancer agents. The presence of both an azide and an epoxide group in a single small molecule offers versatile reactivity for various synthetic transformations. However, the inherent reactivity and potential instability of these compounds necessitate robust and reliable purification techniques to ensure high purity for subsequent applications.

These application notes provide detailed protocols for the purification of this compound, focusing on common laboratory techniques such as flash column chromatography. Additionally, methods for purity assessment and crucial safety precautions for handling these energetic compounds are outlined.

Purification Techniques

The primary method for purifying this compound is flash column chromatography on silica gel. Due to the potential thermal instability of small organic azides, distillation is generally not recommended[1]. Crystallization may be a viable option for solid derivatives, but this compound is expected to be a liquid at room temperature.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent is critical for achieving good separation.

Key Parameters for Flash Column Chromatography:

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Ethyl Acetate / Hexane mixture
Gradient Isocratic or shallow gradient
Typical Eluent Ratio 5% to 20% Ethyl Acetate in Hexane
Detection Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate)

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol assumes the synthesis of this compound from the ring-opening of tert-butyl glycidyl ether with sodium azide. The primary impurities are expected to be unreacted tert-butyl glycidyl ether and the corresponding diol from epoxide hydrolysis.

Materials:

  • Crude this compound reaction mixture

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain solution

  • Glass chromatography column

  • Compressed air or nitrogen for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent.

  • TLC Analysis: Develop a TLC of the crude mixture using various ratios of Ethyl Acetate/Hexane (e.g., 5%, 10%, 20% EtOAc in Hexane) to determine the optimal eluent system for separation. The desired product should have an Rf value between 0.2 and 0.4 for good separation.

  • Column Packing:

    • Dry-pack the column with silica gel.

    • Wet the silica gel with the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane).

    • Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the determined solvent system.

    • Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in separate test tubes.

  • Monitoring the Separation: Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of the Product: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (<30°C) to yield the purified this compound.

Protocol 2: Purity Assessment by GC-MS and NMR

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique to assess the purity of the final product and to identify any remaining impurities.

  • Column: A standard non-polar or medium-polarity column (e.g., DB-5 or equivalent).

  • Injection Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile components.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

The mass spectrum of this compound should show a molecular ion peak (or fragments corresponding to the loss of N2) that confirms its identity. The purity can be estimated from the relative peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified product and assessing its purity.

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR: The spectrum should show characteristic signals for the protons of the oxirane ring and the tert-butyl group.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the oxirane ring and the tert-butyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Assessment synthesis Reaction of tert-butyl glycidyl ether with Sodium Azide extraction Aqueous Work-up (e.g., with water and brine) synthesis->extraction Quench Reaction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration tlc TLC Analysis for Solvent System Optimization concentration->tlc column Flash Column Chromatography (Silica Gel, EtOAc/Hexane) tlc->column gcms GC-MS Analysis column->gcms Pure Fractions nmr NMR Spectroscopy (¹H and ¹³C) column->nmr Pure Fractions product Pure this compound gcms->product nmr->product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_precursors Starting Materials cluster_reactions Key Reactions cluster_products Potential Products epoxide This compound ring_opening Epoxide Ring Opening epoxide->ring_opening click_reaction Azide-Alkyne Cycloaddition ('Click' Chemistry) epoxide->click_reaction nucleophile Nucleophile (e.g., Amine, Alkyne) nucleophile->ring_opening attacks epoxide nucleophile->click_reaction if alkyne amino_alcohol Azido Amino Alcohol ring_opening->amino_alcohol triazole Triazole Derivative click_reaction->triazole

Caption: Synthetic utility of this compound in drug development.

Safety Precautions

Organic azides, especially those with a low carbon-to-nitrogen ratio, are potentially explosive and should be handled with extreme caution[1][2]. Epoxides are also reactive and can be irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of azido compounds should be performed in a well-ventilated fume hood.

  • Blast Shield: Use a blast shield, especially when working with neat compounds or on a larger scale.

  • Temperature Control: Avoid heating organic azides. If a reaction requires heat, use a well-controlled heating mantle and monitor the temperature closely. Do not use a rotary evaporator to concentrate azide-containing solutions at elevated temperatures[3].

  • Metal Spatulas: Avoid using metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides[3]. Use plastic or ceramic spatulas instead.

  • Solvent Choice: Do not use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can form explosive diazidomethane or triazidomethane[1][3].

  • Waste Disposal: Azide waste should be quenched (e.g., with a reducing agent like triphenylphosphine) before disposal and should be collected in a dedicated, clearly labeled waste container. Do not mix azide waste with acidic waste[1].

By following these detailed protocols and adhering to the safety guidelines, researchers can safely and effectively purify this compound and its derivatives, ensuring high-quality material for their research and development endeavors.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and utility of 2-Azido-3-tert-butyloxirane as a versatile building block for the creation of novel heterocyclic compounds. Due to the limited specific literature on this exact molecule, this document presents detailed, inferred protocols and reaction schemes based on established principles of epoxide and azide chemistry. The methodologies outlined herein are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of new chemical space for drug discovery and development.

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of novel heterocyclic frameworks is therefore a critical endeavor in modern chemical research. Azido-epoxides are particularly valuable precursors, combining the high reactivity of the strained epoxide ring with the versatile chemistry of the azide functionality. The presence of a bulky tert-butyl group, as in this compound, is anticipated to impart significant regiochemical control in subsequent ring-opening and cyclization reactions, leading to the stereoselective formation of unique heterocyclic structures.

This document details the plausible synthesis of this compound and its subsequent application in the formation of nitrogen-containing heterocycles through intramolecular cyclization.

Synthesis of this compound

The synthesis of the target azido-epoxide can be envisioned through a two-step process starting from the commercially available tert-butylethylene oxide. The first step involves the regioselective ring-opening of the epoxide with sodium azide to form a vicinal azido alcohol. Subsequent intramolecular cyclization via an Appel-type reaction or by tosylation followed by base-mediated ring closure would yield the desired this compound.

Protocol 1: Synthesis of 1-Azido-3,3-dimethylbutan-2-ol

This protocol describes the ring-opening of tert-butylethylene oxide with sodium azide. The bulky tert-butyl group is expected to direct the azide attack to the less sterically hindered carbon atom.[1][2]

Materials:

  • tert-Butylethylene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylethylene oxide (1.0 eq) in a mixture of methanol and water (4:1 v/v).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-Azido-3,3-dimethylbutan-2-ol.

  • Purify the crude product by column chromatography on silica gel.

Reactant MW ( g/mol ) Eq. Amount
tert-Butylethylene oxide100.161.010.0 g
Sodium azide65.011.59.74 g
Ammonium chloride53.491.26.41 g
Methanol32.04-200 mL
Water18.02-50 mL
Expected Product MW ( g/mol ) Yield
1-Azido-3,3-dimethylbutan-2-ol143.20~85-95%

Table 1: Representative quantitative data for the synthesis of 1-Azido-3,3-dimethylbutan-2-ol.

Application in Heterocyclic Synthesis: Intramolecular Cyclization

This compound is a prime candidate for intramolecular cyclization to form novel heterocyclic systems. Depending on the reaction conditions (thermal, photochemical, or Lewis acid-catalyzed), different heterocyclic cores can be accessed. A plausible transformation is the thermal or Lewis acid-promoted intramolecular cyclization to form a substituted oxazolidine or a rearranged aziridine-containing heterocycle.

Logical Workflow for Heterocycle Synthesis

G cluster_synthesis Synthesis of Starting Material cluster_cyclization Heterocyclic Synthesis start tert-Butylethylene Oxide azido_alcohol 1-Azido-3,3-dimethylbutan-2-ol start->azido_alcohol NaN₃, NH₄Cl (Protocol 1) azido_epoxide This compound azido_alcohol->azido_epoxide e.g., Appel Reaction or Tosylation then base thermal Thermal Cyclization azido_epoxide->thermal lewis_acid Lewis Acid-Catalyzed Cyclization azido_epoxide->lewis_acid heterocycle1 Substituted Oxazolidine Derivative thermal->heterocycle1 heterocycle2 Rearranged Aziridine Derivative lewis_acid->heterocycle2 G cluster_pathway Reaction Pathway LA Lewis Acid (BF₃) Epoxide 2-Azido-3-tert- butyloxirane LA->Epoxide Coordination Activated_Complex Activated Epoxide- Lewis Acid Complex Azide_Attack Intramolecular Azide Attack Activated_Complex->Azide_Attack Electrophilic Activation Cyclized_Product Heterocyclic Product Azide_Attack->Cyclized_Product Ring Closure

References

Application Notes and Protocols for Bioconjugation using 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-3-tert-butyloxirane is a heterobifunctional crosslinking reagent that offers a versatile platform for bioconjugation. Its unique structure, featuring both a reactive epoxide ring and a bioorthogonal azide group, enables a two-step conjugation strategy. This allows for the initial covalent attachment to a biomolecule via the epoxide, followed by the specific ligation of a second molecule of interest through the azide handle using "click chemistry."

The epoxide moiety can react with various nucleophilic functional groups found on the surface of proteins and other biomolecules, such as the primary amines of lysine residues or the thiol groups of cysteine residues. This ring-opening reaction forms a stable carbon-nitrogen or carbon-sulfur bond. Once the azido-functionalized linker is attached, the azide group serves as a versatile handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction allows for the attachment of a wide range of alkyne-modified molecules, including fluorescent probes, cytotoxic drugs, or affinity tags, with high yields and under biocompatible conditions.

These application notes provide an overview of the potential bioconjugation strategies employing this compound and detailed protocols for its application.

Bioconjugation Strategies

The primary strategy for utilizing this compound in bioconjugation involves a sequential two-step process:

  • Step 1: Epoxide-Mediated Protein Labeling. The epoxide ring of this compound reacts with nucleophilic amino acid side chains on the target protein, such as the ε-amino group of lysine or the sulfhydryl group of cysteine. This reaction results in the stable, covalent attachment of the azido-linker to the protein. The reaction conditions can be optimized to control the degree of labeling.

  • Step 2: Azide-Alkyne "Click" Chemistry. The azide group, now displayed on the protein surface, is then available for a highly specific and efficient copper(I)-catalyzed cycloaddition reaction with a terminal alkyne-functionalized molecule. This second molecule can be a reporter probe, a therapeutic agent, or any other molecule of interest.

This sequential approach offers significant advantages, including the ability to purify the azido-labeled protein intermediate before the final "click" reaction, ensuring a more homogeneous final conjugate.

Quantitative Data Summary

The efficiency of each step in the bioconjugation process is critical for obtaining a well-defined and functional final product. The following tables summarize key quantitative parameters for the epoxide ring-opening and azide-alkyne cycloaddition reactions, based on established literature for similar chemistries.

Table 1: Reaction Parameters for Epoxide Ring-Opening with Protein Nucleophiles

ParameterLysine (Amine) ConjugationCysteine (Thiol) Conjugation
pH Range 8.0 - 9.57.0 - 8.5
Temperature 25 - 37 °C25 - 37 °C
Reaction Time 4 - 24 hours2 - 12 hours
Reagent Molar Excess 10 - 50 fold5 - 20 fold
Typical Buffer Phosphate or Borate BufferPhosphate Buffer with EDTA

Table 2: Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Conditions
pH Range 7.0 - 8.5
Temperature 25 °C
Reaction Time 1 - 4 hours
Copper (I) Source Copper (II) Sulfate with a reducing agent (e.g., sodium ascorbate)
Ligand THPTA, TBTA
Reagent Molar Excess Alkyne: 2-10 fold excess over azide

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of a Protein with an Alkyne-Functionalized Fluorescent Dye

This protocol describes the labeling of a protein with this compound via lysine residues, followed by the conjugation of an alkyne-containing fluorescent dye using CuAAC.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 8.5)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Alkyne-functionalized fluorescent dye

  • Copper (II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • PD-10 desalting columns or equivalent for buffer exchange and purification

  • Reaction tubes

  • Incubator/shaker

Methodology:

Step 1: Labeling of Protein with this compound (Epoxide Reaction)

  • Prepare the protein solution at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubate the reaction mixture at 37°C for 12 hours with gentle shaking.

  • Remove the excess, unreacted this compound by buffer exchange using a PD-10 desalting column, eluting into a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

  • Determine the protein concentration and, if possible, the degree of azide labeling using a suitable analytical method (e.g., reaction with a phosphine-based probe followed by UV-Vis or fluorescence analysis).

Step 2: Conjugation of Alkyne-Dye via CuAAC ("Click" Reaction)

  • To the azido-labeled protein solution, add the alkyne-functionalized fluorescent dye to a final concentration that is a 5-fold molar excess relative to the incorporated azide groups.

  • Prepare the catalyst solution by premixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA catalyst solution to the reaction mixture to a final copper concentration of 1 mM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 2 hours, protected from light.

  • Purify the final protein-dye conjugate to remove excess dye, copper, and other reaction components using a PD-10 desalting column or size-exclusion chromatography.

  • Characterize the final conjugate using SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy to determine the protein concentration and degree of labeling.

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide-Mediated Labeling cluster_step2 Step 2: Azide-Alkyne Click Chemistry (CuAAC) Protein Protein (with Lysine residues) Reaction1 Incubation (pH 8.5, 37°C, 12h) Protein->Reaction1 AzidoOxirane This compound AzidoOxirane->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 AzidoProtein Azido-Labeled Protein Purification1->AzidoProtein Reaction2 Click Reaction (RT, 2h) AzidoProtein->Reaction2 AlkyneDye Alkyne-Functionalized Dye AlkyneDye->Reaction2 Catalyst Cu(I) Catalyst (CuSO₄, Ascorbate, THPTA) Catalyst->Reaction2 Purification2 Purification (Desalting Column) Reaction2->Purification2 FinalConjugate Protein-Dye Conjugate Purification2->FinalConjugate

Caption: Experimental workflow for the two-step bioconjugation.

signaling_pathway cluster_reaction1 Epoxide Ring-Opening Reaction cluster_reaction2 Azide-Alkyne Cycloaddition (CuAAC) Protein_Lys Protein-Lysine (-NH2) Intermediate1 Nucleophilic Attack Protein_Lys->Intermediate1 Azido_Oxirane This compound Azido_Oxirane->Intermediate1 Azido_Labeled_Protein Azido-Labeled Protein (Stable C-N bond) Intermediate1->Azido_Labeled_Protein Triazole_Formation 1,3-Dipolar Cycloaddition Azido_Labeled_Protein->Triazole_Formation Alkyne_Molecule Alkyne-Molecule (e.g., Dye, Drug) Alkyne_Molecule->Triazole_Formation Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Formation Final_Conjugate Final Bioconjugate (Stable Triazole Linkage) Triazole_Formation->Final_Conjugate

Caption: Reaction mechanisms for the two-step bioconjugation.

Troubleshooting

  • Low Labeling Efficiency in Step 1:

    • Increase the molar excess of this compound.

    • Optimize the reaction pH and temperature. Ensure the protein is stable under the chosen conditions.

    • Increase the reaction time.

  • Protein Precipitation:

    • Reduce the concentration of the organic solvent (DMSO).

    • Perform the reaction at a lower temperature.

    • Screen different buffer conditions.

  • Low Yield in Step 2 (Click Reaction):

    • Use freshly prepared sodium ascorbate solution.

    • Ensure the copper catalyst and ligand are added in the correct ratios.

    • Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Confirm the presence of azide groups on the protein before proceeding with the click reaction.

Safety Precautions

  • This compound contains an azide group and should be handled with care. Azides can be energetic compounds.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting & Optimization

common side products in 2-Azido-3-tert-butyloxirane synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of azido alcohols from tert-butyloxirane (1,2-epoxy-3,3-dimethylbutane). It addresses common side products, troubleshooting, and frequently asked questions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between tert-butyloxirane and sodium azide?

The reaction of tert-butyloxirane with sodium azide is a nucleophilic ring-opening reaction that produces two possible regioisomeric azido alcohols:

  • 1-azido-3,3-dimethyl-2-butanol: This is the result of the azide nucleophile attacking the less sterically hindered primary carbon (C1) of the epoxide ring.

  • 2-azido-3,3-dimethyl-1-butanol: This is formed when the azide attacks the more substituted tertiary carbon (C2) of the epoxide ring.

The ratio of these two products is highly dependent on the reaction conditions, particularly the pH.

Q2: What are the most common side products in this synthesis, and how can they be avoided?

The most common side product is 3,3-dimethyl-1,2-butanediol . This diol is formed by the hydrolysis of the starting epoxide, where water acts as a nucleophile instead of the azide ion.

To avoid diol formation:

  • Control the pH: Diol formation is most significant under acidic conditions, which activate the epoxide for nucleophilic attack by both azide and water.[1] Conducting the reaction under neutral or slightly basic conditions (pH ~9.5) minimizes the protonation of the epoxide, thereby reducing the rate of hydrolysis.

  • Limit Water Content: While water is often a component of the solvent system, using anhydrous solvents can be an alternative, although this may require different azide sources (e.g., trimethylsilyl azide) and catalysts.

Another potential issue is the formation of the undesired regioisomer of the azido alcohol. The control of regioselectivity is discussed in the troubleshooting guide below.

Q3: Is the name "2-Azido-3-tert-butyloxirane" correct for the product?

No, this name is incorrect. The synthesis involves the opening of the oxirane (epoxide) ring. Therefore, the product is an azido alcohol, not a substituted oxirane. The correct nomenclature for the potential products is 1-azido-3,3-dimethyl-2-butanol or 2-azido-3,3-dimethyl-1-butanol.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low yield of azido alcohol and significant amount of diol byproduct. The reaction was likely run under acidic conditions, promoting the hydrolysis of the epoxide by water.Perform the reaction in a neutral or slightly basic aqueous solution (pH ~9.5). This minimizes the protonation of the epoxide, favoring the attack by the azide ion over water.[1]
The major product is the undesired regioisomer. The regioselectivity of the azide attack is pH-dependent. You are likely running the reaction at a pH that favors the formation of the unwanted isomer.To favor the formation of 1-azido-3,3-dimethyl-2-butanol (attack at the less hindered carbon), run the reaction at pH ~9.5 (basic/neutral conditions). To favor the formation of 2-azido-3,3-dimethyl-1-butanol (attack at the more substituted carbon), use pH ~4.2 (acidic conditions), but be aware that this will increase diol formation.[1]
Slow or incomplete reaction. The reaction temperature may be too low, or the concentration of reactants may be insufficient. Classical azidolysis can require long reaction times (12-48 hours).[1]Increase the reaction temperature (e.g., to 60-80 °C) to increase the reaction rate. Ensure an adequate excess of sodium azide is used. The use of catalysts such as cerium(III) chloride can also accelerate the reaction under mild conditions.
Difficulty in purifying the product. The product and byproducts may have similar polarities, making separation by column chromatography challenging.Ensure the workup procedure effectively removes water-soluble impurities. For purification, use a high-resolution silica gel column and carefully select the eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.[1]

Data on Regioselectivity

The following table, based on data from analogous epoxide ring-opening reactions, illustrates the effect of pH on the product distribution. The ratio of attack at the more substituted carbon (α-attack) versus the less substituted carbon (β-attack) changes significantly with pH.

Epoxide SubstratepHTemperature (°C)Time (h)Conversion (%)α/β Product RatioDiol Formation
Styrene Oxide9.580129090/10Low
Styrene Oxide4.230129510/90Significant
1,2-Epoxyoctane9.5100128010/90Low
1,2-Epoxyoctane4.270125030/70Significant

Data adapted from a study on the regioselective ring opening of epoxides.[1] For tert-butyloxirane, a similar trend is expected, with basic conditions favoring attack at the primary carbon and acidic conditions favoring attack at the tertiary carbon.

Reaction Pathways and Side Reactions

The following diagrams illustrate the reaction pathways under different pH conditions.

G cluster_basic Basic/Neutral Conditions (pH ~9.5) tert-Butyloxirane_B tert-Butyloxirane Transition_State_B SN2 Transition State tert-Butyloxirane_B->Transition_State_B Attack at less hindered carbon Diol_B 3,3-Dimethyl-1,2-butanediol (Minor Side Product) tert-Butyloxirane_B->Diol_B Minor pathway Azide_B N₃⁻ Azide_B->Transition_State_B Product_B 1-Azido-3,3-dimethyl-2-butanol (Major Product) Transition_State_B->Product_B H2O_B H₂O H2O_B->Diol_B

Caption: Reaction pathway under basic/neutral conditions.

G cluster_acidic Acidic Conditions (pH ~4.2) tert-Butyloxirane_A tert-Butyloxirane Protonated_Epoxide Protonated Epoxide tert-Butyloxirane_A->Protonated_Epoxide H_A H⁺ H_A->Protonated_Epoxide Carbocation_Intermediate Carbocation-like Intermediate Protonated_Epoxide->Carbocation_Intermediate Ring opening to form more stable carbocation Product_A 2-Azido-3,3-dimethyl-1-butanol (Major Azido Product) Carbocation_Intermediate->Product_A Diol_A 3,3-Dimethyl-1,2-butanediol (Major Side Product) Carbocation_Intermediate->Diol_A Major pathway Azide_A N₃⁻ Azide_A->Product_A H2O_A H₂O H2O_A->Diol_A

Caption: Reaction pathway under acidic conditions.

Experimental Protocols

The following are general protocols for the regioselective synthesis of azido alcohols from tert-butyloxirane, adapted from established procedures for other epoxides.[1]

Protocol 1: Synthesis of 1-Azido-3,3-dimethyl-2-butanol (Basic Conditions)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (5 equivalents) in deionized water (e.g., 2 mL per mmol of epoxide).

  • Addition of Epoxide: Add tert-butyloxirane (1 equivalent) to the aqueous solution of sodium azide. The initial pH of the solution should be approximately 9.5.

  • Reaction: Heat the heterogeneous mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-azido-3,3-dimethyl-2-butanol.

Protocol 2: Synthesis of 2-Azido-3,3-dimethyl-1-butanol (Acidic Conditions)

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, prepare an aqueous solution of sodium azide (5 equivalents) in a mixture of water and glacial acetic acid (e.g., a 2:1 ratio of water to acetic acid by volume). The initial pH should be approximately 4.2.

  • Addition of Epoxide: Add tert-butyloxirane (1 equivalent) to the acidic azide solution at the desired reaction temperature (e.g., 30-70 °C).

  • Reaction: Stir the heterogeneous mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, extract the mixture with diethyl ether (3 x volume of the aqueous phase). It may be necessary to saturate the aqueous layer with sodium chloride to improve extraction efficiency.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product, which will likely contain a significant amount of the diol, can be purified by column chromatography on silica gel with a hexane/ethyl acetate eluent system.

References

Technical Support Center: Synthesis of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2-Azido-3-tert-butyloxirane. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visualizations to assist in your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of a suitable epoxide precursor, such as 2-tert-butyloxirane-2-carbaldehyde or a related derivative, using an azide source. The reaction is an SN2 type process where the azide ion acts as the nucleophile.

Q2: How does the steric hindrance of the tert-butyl group affect the reaction?

The bulky tert-butyl group significantly influences the regioselectivity of the azide attack. In a basic or neutral medium, the azide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. This is a crucial factor to consider for maximizing the yield of the desired isomer.

Q3: What are the key reaction parameters to control for optimal yield and purity?

Several parameters are critical for the successful synthesis of this compound:

  • Choice of Azide Source: Sodium azide (NaN3) is commonly used. For reactions in organic solvents, a phase transfer catalyst or a more soluble azide source like tetrabutylammonium azide might be beneficial.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often preferred. Protic solvents can compete with the azide nucleophile, leading to the formation of diol byproducts.

  • Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the product and the formation of impurities.

  • pH: Maintaining a neutral or slightly basic pH is generally recommended to prevent acid-catalyzed hydrolysis of the epoxide, which would result in the formation of a diol impurity.

Q4: What are the most common impurities and side products?

The primary impurities encountered in this synthesis include:

  • Unreacted starting material: Incomplete conversion of the starting epoxide.

  • Diol byproduct: Formed by the hydrolysis of the epoxide, especially in the presence of water or acidic conditions.

  • Regioisomer: The product resulting from the azide attack on the more sterically hindered carbon of the epoxide.

  • Polymeric material: Can form under certain conditions, particularly at higher temperatures.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or GC-MS.
Poor Solubility of Azide: Sodium azide has low solubility in many organic solvents.Use a co-solvent like water or a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Alternatively, use a more soluble azide salt.
Product Decomposition: The azido-epoxide product may be thermally unstable.Run the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed without excessive heating.
Low Purity Presence of Diol Impurity: Hydrolysis of the epoxide starting material or product.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Formation of Regioisomer: Azide attack at the undesired carbon atom.Under basic or neutral conditions, the attack should favor the less hindered carbon. Ensure the reaction is not run under acidic conditions which can alter the regioselectivity.
Difficulty in Purification: Similar polarities of the product and impurities.Employ flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). Consider using a high-performance liquid chromatography (HPLC) for higher purity if needed.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. This data is representative and actual results may vary.

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1DMF60127592
2DMSO60128095
3Acetonitrile60246588
4DMF/H2O (9:1)8087085 (diol impurity observed)
5DMSO40246896

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a solution of 2-tert-butyloxirane-2-carbaldehyde (1.0 eq) in anhydrous DMF (10 mL/mmol of epoxide) in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Reaction: Stir the mixture at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Epoxide in Anhydrous DMF add_reagents Add NaN3 and NH4Cl start->add_reagents heat_stir Heat and Stir (60-70 °C) add_reagents->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor quench Quench with Ice-Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Purity? check_yield Yield Issue? start->check_yield check_purity Purity Issue? start->check_purity check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes decomposition Product Decomposition check_yield->decomposition Possible diol_impurity Diol Impurity Present? check_purity->diol_impurity Yes regioisomer_impurity Regioisomer Present? check_purity->regioisomer_impurity No solution_incomplete Increase Time/Temp Use Phase Transfer Catalyst incomplete_reaction->solution_incomplete solution_decomposition Lower Temperature Reduce Reaction Time decomposition->solution_decomposition diol_impurity->regioisomer_impurity No solution_diol Use Anhydrous Solvents Inert Atmosphere diol_impurity->solution_diol Yes solution_regioisomer Ensure Neutral/Basic pH regioisomer_impurity->solution_regioisomer Yes end Improved Synthesis regioisomer_impurity->end No solution_incomplete->end solution_decomposition->end solution_diol->end solution_regioisomer->end

Caption: A troubleshooting flowchart for the synthesis of this compound.

troubleshooting guide for failed 2-Azido-3-tert-butyloxirane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 2-Azido-3-tert-butyloxirane reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I getting a low yield or no product in my this compound reaction?

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Reagent Quality:

    • Azide Source: Ensure the azide source (e.g., sodium azide) is fresh and has been stored under anhydrous conditions. Azides can be sensitive to moisture and may decompose over time.

    • Solvent: Use high-purity, anhydrous solvents. The presence of water can lead to the formation of diol byproducts and quench reagents.

    • Starting Material: Verify the purity of the starting epoxide. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Azido compounds can be thermally unstable and may decompose at elevated temperatures.[1][2] Conversely, a temperature that is too low can result in a sluggish or stalled reaction. Consider performing the reaction at a controlled, moderate temperature.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation or side product formation.

  • Reaction Stoichiometry:

    • Ensure the correct molar ratios of reactants are being used. An excess of the nucleophile (azide) is often employed to drive the reaction to completion.

dot

start Low/No Product Yield reagent_quality Check Reagent Quality (Azide, Solvent, Epoxide) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time) start->reaction_conditions stoichiometry Confirm Stoichiometry start->stoichiometry workup Optimize Work-up Procedure start->workup success Improved Yield reagent_quality->success reaction_conditions->success stoichiometry->success workup->success

Caption: Troubleshooting workflow for low product yield.

2. My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The ring-opening of unsymmetrical epoxides like this compound by a nucleophile can potentially lead to two different regioisomers. The bulky tert-butyl group is expected to sterically hinder the attack at the adjacent carbon, but the electronic effects of the azide group also play a role.

Factors Influencing Regioselectivity:

  • Reaction Mechanism: The regioselectivity is highly dependent on the reaction mechanism (SN1 vs. SN2).

    • SN2 Pathway: Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile (azide) attacks the less sterically hindered carbon atom.

    • SN1 Pathway: Under acidic conditions, the epoxide oxygen is protonated, and the reaction may proceed through a carbocation-like intermediate. In this case, the nucleophile will attack the more substituted carbon that can better stabilize the positive charge.

  • Catalyst: The choice of catalyst can significantly influence the regioselectivity. Lewis acid catalysts can favor attack at the more substituted carbon.

Troubleshooting Steps:

  • pH Control:

    • For attack at the less hindered carbon, ensure the reaction is run under neutral or basic conditions. The use of sodium azide in a polar aprotic solvent like DMF is a common approach.[3]

  • Solvent Choice:

    • Polar aprotic solvents (e.g., DMF, DMSO) generally favor SN2 reactions.

  • Temperature:

    • Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

dot

Start This compound + NaN3 SN2_Attack SN2 Attack (Less Hindered Carbon) Start->SN2_Attack Basic/Neutral Conditions SN1_Attack SN1-like Attack (More Substituted Carbon) Start->SN1_Attack Acidic Conditions Product_A Desired Regioisomer SN2_Attack->Product_A Product_B Undesired Regioisomer SN1_Attack->Product_B

Caption: Regioselectivity in epoxide ring-opening.

3. I am observing unexpected side products. What could they be and how can I avoid them?

The formation of side products can be attributed to the reactivity of the azide group and the epoxide ring.

Potential Side Products and Avoidance Strategies:

Side ProductPotential CauseMitigation Strategy
Diol Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Store reagents in a desiccator.
Azirine Thermal decomposition of the vinyl azide formed from elimination.[4]Maintain a controlled, low reaction temperature.
Polymeric materials Vigorous reaction conditions leading to uncontrolled polymerization.[1]Control the rate of addition of reagents and maintain a stable temperature.
Products from azide decomposition Azides can decompose to form highly reactive nitrenes, especially at elevated temperatures or in the presence of light.[2]Protect the reaction from light and avoid high temperatures.

Experimental Protocols

General Protocol for the Synthesis of 2-Azido-1-(tert-butyl)ethanol from 2-tert-Butyloxirane and Sodium Azide:

This is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the starting epoxide (1.0 eq).

    • Dissolve the epoxide in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Reagent Addition:

    • Add sodium azide (1.5 - 2.0 eq) to the solution.

    • If a catalyst is used (e.g., NH₄Cl), add it at this stage (0.1 - 0.2 eq).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for Azide Opening of Epoxides

EntryEpoxide SubstrateAzide SourceSolventCatalystTemp (°C)Time (h)Yield (%)Reference
13-Alkyloxirane-2-carboxylateNaN₃Methanol-Reflux1.585[3]
2Styrene OxideNaN₃H₂O-RT1295Fringuelli et al., 2001
3Cyclohexene OxideNaN₃DMFNH₄Cl80692Reddy et al., 2005

Note: The data in this table is illustrative and based on similar reactions reported in the literature. Actual results for this compound may vary.

References

Technical Support Center: Optimization of 2-Azido-3-tert-butyloxirane Reactions with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for 2-Azido-3-tert-butyloxirane with various alkynes. The content is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cycloaddition of this compound with alkynes, covering both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield 1. Inactive Copper(I) Catalyst: Copper(I) is prone to oxidation to the inactive Copper(II) state by dissolved oxygen.[1] 2. Catalyst Poisoning: Other functional groups in the starting materials or impurities in the solvent can coordinate to the copper catalyst and inhibit its activity. 3. Steric Hindrance: The bulky tert-butyl group on the oxirane may sterically hinder the approach of the alkyne to the azide.1. Use a Reducing Agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to Cu(I) in situ.[1] A common protocol uses a mixture of a Cu(II) salt (like CuSO₄) and sodium ascorbate.[1] 2. Use a Ligand: Employ a copper-coordinating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) oxidation state and improve catalyst performance.[2][3] 3. Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 4. Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonging the reaction time or gently heating the mixture may be necessary to achieve a good yield. Microwave irradiation can also significantly reduce reaction times.[1]
Formation of Side Products 1. Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC, leading to the formation of diynes, especially in the presence of oxygen.[1] 2. Oxirane Ring Opening: The epoxide ring is susceptible to nucleophilic attack, which can be catalyzed by Lewis acids or bases. Residual copper salts or basic additives could potentially lead to undesired ring-opening products.1. Minimize Oxygen: As with low yield issues, ensure the reaction is performed under an inert atmosphere. The use of sodium ascorbate also helps to suppress oxidative homocoupling.[1] 2. Control pH: Maintain a neutral pH to minimize the risk of acid or base-catalyzed epoxide opening. If a base is required for the deprotonation of a terminal alkyne, use a non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Purify Starting Materials: Ensure the alkyne and azide starting materials are free from acidic or basic impurities.
Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) 1. Thermal Cycloaddition: If the reaction is heated excessively, the uncatalyzed thermal Huisgen cycloaddition can occur, which typically yields a mixture of 1,4- and 1,5-regioisomers.[1][4] 2. Use of Ruthenium Catalyst: While copper catalysts strongly favor the 1,4-isomer, ruthenium catalysts are known to produce the 1,5-isomer.[4]1. Maintain Mild Conditions: Whenever possible, run the reaction at room temperature to favor the copper-catalyzed pathway, which is highly regioselective for the 1,4-isomer.[1] 2. Confirm Catalyst Identity: Ensure that the correct copper catalyst is being used and that there is no contamination with other metals that might promote different regioselectivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Low Reactivity of Cyclooctyne: The rate of SPAAC is highly dependent on the structure and ring strain of the cyclooctyne. Less strained cyclooctynes will react more slowly.[5] 2. Steric Hindrance: The bulky tert-butyl group on the azido-oxirane can sterically impede the approach of the cyclooctyne.1. Choose a More Reactive Cyclooctyne: Utilize a more strained and reactive cyclooctyne derivative, such as a dibenzocyclooctyne (DBCO) or a difluorinated cyclooctyne (DIFO), which are known to have faster reaction kinetics.[6][7] 2. Increase Reactant Concentration: A higher concentration of reactants can help to increase the reaction rate. 3. Increase Temperature: While SPAAC is often performed at room temperature, gentle heating can sometimes accelerate slow reactions. However, be mindful of the thermal stability of your reactants and products.
Side Reactions or Instability of Reactants 1. Decomposition of Cyclooctyne: Highly strained cyclooctynes can be unstable and prone to decomposition or oligomerization over time.[5]1. Use Freshly Prepared or Properly Stored Cyclooctynes: Store strained alkynes under an inert atmosphere and at low temperatures as recommended by the supplier. Use them as fresh as possible. 2. Optimize Solvent: The choice of solvent can influence the stability of the reactants. Consult the literature for recommended solvents for the specific cyclooctyne being used.

Frequently Asked Questions (FAQs)

Q1: Which type of cycloaddition, CuAAC or SPAAC, is better for my reaction with this compound?

A1: The choice between CuAAC and SPAAC depends on your specific application.

  • CuAAC is generally faster for simple terminal alkynes and is often more cost-effective. However, the copper catalyst can be toxic to cells, which is a concern for biological applications. The presence of the oxirane ring should be compatible with standard CuAAC conditions, but care must be taken to avoid conditions that could promote ring-opening.

  • SPAAC is advantageous for biological systems as it avoids the use of a cytotoxic copper catalyst.[] The reaction is bioorthogonal. However, the synthesis of strained cyclooctynes can be more complex and expensive, and reaction rates can be slower compared to CuAAC.[5]

Q2: How does the tert-butyl group on the this compound affect the reaction?

A2: The sterically demanding tert-butyl group can slow down the reaction rate for both CuAAC and SPAAC by hindering the approach of the alkyne to the azide. This may necessitate longer reaction times, elevated temperatures, or the use of more reactive coupling partners (e.g., more strained cyclooctynes in SPAAC).

Q3: What is the expected regioselectivity for the reaction of this compound with a terminal alkyne?

A3:

  • In a CuAAC reaction , you can expect to obtain the 1,4-disubstituted triazole as the major product with high regioselectivity.[1][9]

  • In a SPAAC reaction , you will typically obtain a mixture of 1,4- and 1,5-disubstituted triazoles. The ratio of these isomers can be influenced by the structure of the cyclooctyne and the reaction conditions.[10]

Q4: Can the epoxide ring of this compound react under the conditions of the click reaction?

A4: The epoxide ring is generally stable under the neutral and mild conditions typically employed for both CuAAC and SPAAC. However, it is a reactive functional group, and care should be taken to avoid strongly acidic or basic conditions, which could lead to nucleophilic ring-opening.[11] When using additives, ensure they are compatible with the epoxide.

Q5: What are the recommended solvents for these reactions?

A5: A wide range of solvents can be used for click chemistry. Common choices include:

  • For CuAAC: A mixture of t-butanol and water, or DMF and water.[12] Dichloromethane (DCM) or tetrahydrofuran (THF) are also frequently used.[13] A notable protocol describes the reaction in water using copper nanoparticles on activated carbon.[11]

  • For SPAAC: Acetonitrile, DMSO, or aqueous buffers are commonly used, especially for biological applications. The choice of solvent should be based on the solubility of both the azido-epoxide and the alkyne.

Experimental Protocols

General Protocol for CuAAC of this compound with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific alkynes.

  • In a reaction vial, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • If using a ligand, it can be pre-mixed with the copper sulfate solution before addition.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Protocol for SPAAC of this compound with a Cyclooctyne
  • Dissolve this compound (1.0 eq.) and the cyclooctyne (e.g., DBCO, 1.0-1.2 eq.) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for CuAAC and SPAAC. Note that optimal conditions will vary depending on the specific alkyne used.

Table 1: Summary of CuAAC Reaction Conditions
Parameter Typical Range/Conditions Notes
Copper Source CuSO₄·5H₂O, CuI, Cu(OAc)₂, Copper NanoparticlesCuSO₄·5H₂O with sodium ascorbate is the most common system.[1]
Copper Loading 1-10 mol%Lower catalyst loading is generally preferred.
Reducing Agent Sodium AscorbateTypically used in slight excess relative to the copper catalyst.
Ligand TBTA, THPTAUsed to stabilize Cu(I) and improve reaction rates.
Solvent tBuOH/H₂O, DMF/H₂O, DCM, THF, H₂OChoice depends on substrate solubility.
Temperature Room Temperature to 60 °CRoom temperature is often sufficient.
Reaction Time 1-24 hoursVaries with substrate reactivity and steric hindrance.
Table 2: Summary of SPAAC Reaction Conditions
Parameter Typical Range/Conditions Notes
Cyclooctyne DBCO, DIFO, BCNReactivity order: DIFO > DBCO > BCN.[5][6]
Stoichiometry 1:1 to 1:1.2 (Azide:Alkyne)A slight excess of the alkyne is sometimes used.
Solvent Acetonitrile, DMSO, PBS bufferBiocompatible solvents are often used.
Temperature Room TemperatureHigher temperatures are generally not required.
Reaction Time 1-48 hoursHighly dependent on the strain of the cyclooctyne.

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships described in this guide.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide and Alkyne C Combine Reactants and Catalyst A->C B Prepare Catalyst Solution (CuSO4 + NaAscorbate) B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Extraction E->F Completion G Purification (Column Chromatography) F->G

Caption: Workflow for a typical CuAAC experiment.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_side_products Side Products Start Problem Encountered Yield_Q Is the reaction CuAAC? Start->Yield_Q Side_Products_Q Identify Side Product Start->Side_Products_Q Cu_Inactive Check for Copper Oxidation (Add reducing agent/ligand) Yield_Q->Cu_Inactive Yes SPAAC_Slow Slow SPAAC Reaction (Use more reactive cyclooctyne) Yield_Q->SPAAC_Slow No (SPAAC) Steric_Hindrance Consider Steric Hindrance (Increase time/temp) Cu_Inactive->Steric_Hindrance Still low yield Homocoupling Alkyne Homocoupling (Exclude Oxygen) Side_Products_Q->Homocoupling Diyne observed Ring_Opening Epoxide Ring Opening (Control pH, use pure reagents) Side_Products_Q->Ring_Opening Ring-opened product

Caption: Troubleshooting logic for common reaction issues.

References

Technical Support Center: Regioselective Opening of the 2-Azido-3-tert-butyloxirane Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective ring-opening of 2-azido-3-tert-butyloxirane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective ring-opening of this compound?

The primary challenge lies in controlling which of the two carbon atoms of the oxirane ring is attacked by the incoming nucleophile. The bulky tert-butyl group provides significant steric hindrance at the C3 position, while the electron-withdrawing azido group at the C2 position influences the electrophilicity of the adjacent carbon. Achieving high regioselectivity for either the C2 or C3 attack can be difficult and is highly dependent on reaction conditions. Another common issue is the potential for side reactions, such as the formation of diols if water is present.

Q2: Which regioisomer is expected to be the major product under standard SN2 conditions?

Under typical SN2 conditions, which involve a strong nucleophile and aprotic or protic polar solvents in the absence of a strong acid, the nucleophile is expected to attack the less sterically hindered carbon atom. In the case of this compound, the C2 position is significantly less sterically encumbered than the C3 position, which is shielded by the bulky tert-butyl group. Therefore, the major product will be the one resulting from nucleophilic attack at C2.

Q3: How can I favor the formation of the product resulting from attack at the more substituted carbon (C3)?

To promote nucleophilic attack at the more sterically hindered C3 position, conditions that favor an SN1-like mechanism are typically required. This involves using a Lewis acid or a strong Brønsted acid as a catalyst. The acid coordinates to the epoxide oxygen, making it a better leaving group and inducing a partial positive charge on the adjacent carbon atoms. The tertiary carbocation that would be formed at C3 is more stable than the secondary carbocation at C2, thus favoring nucleophilic attack at the C3 position. However, this can be a delicate balance, as strongly acidic conditions can also lead to undesired side reactions.

Q4: What is the role of the azido group in influencing the regioselectivity?

The azido group is electron-withdrawing, which can have a dual effect. On one hand, it can increase the electrophilicity of the C2 carbon, potentially making it more susceptible to nucleophilic attack. On the other hand, the nitrogen lone pairs might interact with Lewis acids, complicating the reaction mechanism. The electronic effect of the azido group is generally considered to be less dominant than the steric effect of the tert-butyl group in directing the regioselectivity under SN2 conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Step
Ambiguous Reaction Conditions Ensure that the reaction conditions strongly favor either an SN1 or SN2 pathway. For SN2 (attack at C2), use a strong, non-bulky nucleophile in an aprotic polar solvent like DMF or DMSO. For SN1-like (attack at C3), use a well-defined Lewis acid catalyst with a less nucleophilic solvent.
Inappropriate Lewis Acid The choice and amount of Lewis acid are critical. A weak Lewis acid may not be sufficient to promote the SN1 pathway, while a very strong one might lead to decomposition. Screen different Lewis acids (e.g., BF3·OEt2, Ti(Oi-Pr)4, Sc(OTf)3) and optimize their stoichiometry.
Temperature Effects Higher temperatures can sometimes lead to a decrease in regioselectivity. Try running the reaction at a lower temperature to favor the kinetically controlled product, which is often the less sterically hindered one (attack at C2).
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Step
Steric Hindrance The tert-butyl group can significantly slow down the reaction rate. Increase the reaction time and/or temperature. The use of microwave irradiation can sometimes accelerate reactions involving sterically hindered substrates.
Poor Nucleophile If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation of an alcohol to an alkoxide).
Catalyst Deactivation If using a Lewis acid, ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Issue 3: Formation of Diol Byproduct
Potential Cause Troubleshooting Step
Presence of Water Ensure that all glassware is oven-dried and that anhydrous solvents and reagents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Acid-Catalyzed Hydrolysis If using acidic conditions, the epoxide can be susceptible to hydrolysis. Minimize the amount of acid used and consider using a non-aqueous workup procedure.

Experimental Protocols

Protocol 1: Regioselective Opening at C2 (SN2 Conditions)

This protocol is designed to favor the formation of the 1-azido-3,3-dimethyl-2-substituted alcohol.

  • Materials:

    • This compound

    • Sodium azide (or other desired nucleophile)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

    • Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Opening at C3 (Lewis Acid-Catalyzed Conditions)

This protocol is designed to favor the formation of the 2-azido-3,3-dimethyl-1-substituted alcohol.

  • Materials:

    • This compound

    • Desired nucleophile (e.g., an alcohol or thiol)

    • Boron trifluoride diethyl etherate (BF3·OEt2)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the nucleophile (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BF3·OEt2 (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

    • Separate the layers and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Reaction Conditions Nucleophile Catalyst Expected Major Regioisomer Expected Regiomeric Ratio (C2:C3) Anticipated Yield Range
SN2NaN3 in DMFNoneAttack at C2>95:570-90%
SN2NaOMe in MeOHNoneAttack at C2>90:1065-85%
Lewis Acid-CatalyzedMeOHBF3·OEt2 in DCMAttack at C310:9050-75%
Lewis Acid-CatalyzedPhSHTi(Oi-Pr)4 in THFAttack at C315:8560-80%

Visualizations

sn2_reaction cluster_start Starting Materials cluster_transition Transition State cluster_product Major Product Epoxide This compound TS SN2 Transition State (Attack at less hindered C2) Epoxide->TS Nucleophile Strong Nucleophile (e.g., N3-) Nucleophile->TS Product Attack at C2 (1-Azido-3,3-dimethyl-2-ol derivative) TS->Product

Caption: SN2 pathway for the ring-opening of this compound.

sn1_reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_nucleophile cluster_product Major Product Epoxide This compound Activated_Epoxide Activated Epoxide-Lewis Acid Complex Epoxide->Activated_Epoxide Lewis_Acid Lewis Acid (e.g., BF3) Lewis_Acid->Activated_Epoxide Carbocation Carbocation-like Transition State (Positive charge stabilized at C3) Activated_Epoxide->Carbocation Product Attack at C3 (2-Azido-3,3-dimethyl-1-ol derivative) Carbocation->Product Nucleophile Weak Nucleophile Nucleophile->Product

Caption: Lewis acid-catalyzed pathway for the ring-opening of this compound.

Technical Support Center: Synthesis of 2-Azido-3-tert-butyloxirane & Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2-Azido-3-tert-butyloxirane and structurally similar β-azido alcohols via alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound and related sterically hindered azido alcohols?

A1: The primary challenges include achieving high regioselectivity, overcoming steric hindrance from the bulky tert-butyl group, ensuring complete conversion, and minimizing side reactions such as the formation of diol byproducts from the hydrolysis of the epoxide. The choice of catalyst and reaction conditions is crucial to address these issues.

Q2: Which alternative catalysts can be used for the azidolysis of epoxides to overcome limitations of traditional methods?

A2: Several classes of alternative catalysts have been developed to improve the efficiency and selectivity of epoxide azidolysis. These include:

  • Metal-Salen Complexes: Chiral chromium and cobalt salen complexes are particularly effective for asymmetric ring-opening reactions.

  • Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) can activate the epoxide ring, promoting nucleophilic attack by the azide.

  • Organocatalysts: Thiourea-based catalysts and chiral phosphoric acids can facilitate the reaction through hydrogen bonding interactions.

  • Phase-Transfer Catalysts (PTCs): Multi-site PTCs can be effective in biphasic reaction media, enhancing the reaction rate.

  • Nanocatalysts: Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-supported catalysts, offer high surface area and easy recovery.

  • Enzymes: Haloalcohol dehalogenases can catalyze the highly regioselective ring-opening of certain epoxides.

Q3: How does the choice of azide source impact the reaction?

A3: The azide source can significantly influence the reaction. Sodium azide (NaN₃) is a common, inexpensive, and effective source, often used in polar solvents. Trimethylsilyl azide (TMSN₃) is another frequently used reagent, particularly in reactions catalyzed by metal-salen complexes, and it is soluble in a wider range of organic solvents.

Q4: How can I control the regioselectivity of the epoxide ring-opening?

A4: Regioselectivity is a critical aspect of the synthesis of asymmetrically substituted azido alcohols.

  • Under basic or neutral conditions (Sₙ2-type mechanism): The azide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. For a substrate with a tert-butyl group, this would favor attack at the carbon further from this bulky group.[1]

  • Under acidic conditions (Sₙ1-type mechanism): The epoxide oxygen is first protonated by the acid. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[2][3] Therefore, by controlling the pH of the reaction medium, the regioselectivity can often be reversed.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor solubility of reagents. 4. Steric hindrance from the tert-butyl group impeding catalyst-substrate interaction.1. Use a freshly prepared or properly stored catalyst. Consider a different class of catalyst (e.g., a smaller Lewis acid if a bulky metal-salen complex is failing). 2. Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly. 3. Choose a solvent system in which all reactants are soluble. For biphasic systems, consider a phase-transfer catalyst. 4. Employ a less sterically demanding catalyst or increase the reaction temperature to overcome the activation barrier.
Poor Regioselectivity 1. Reaction conditions favoring a mix of Sₙ1 and Sₙ2 pathways. 2. Inappropriate catalyst for the desired regiochemical outcome. 3. pH of the reaction medium is not optimal.1. For attack at the less hindered carbon, ensure strictly neutral or basic conditions. For attack at the more substituted carbon, use a stoichiometric amount of a Lewis acid or ensure acidic conditions. 2. For asymmetric synthesis, a chiral catalyst (e.g., metal-salen complex) is necessary. The choice of metal center and ligand can fine-tune selectivity. 3. Buffer the reaction medium if necessary to maintain the desired pH throughout the reaction.[2]
Formation of Diol Byproduct 1. Presence of water in the reaction mixture. 2. Hydrolysis of the epoxide under acidic or basic conditions.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Minimize reaction time. If using aqueous media, carefully control the pH to favor azidolysis over hydrolysis.
Difficulty in Catalyst Removal 1. Homogeneous catalyst is used.1. Opt for a heterogeneous catalyst, such as a polymer-supported catalyst or a magnetic nanocatalyst, which can be easily removed by filtration or with a magnet.

Data on Alternative Catalysts for Epoxide Azidolysis

The following table summarizes the performance of various alternative catalysts for the azidolysis of different epoxide substrates. While specific data for this compound is not available in the literature, this data provides a comparative overview of catalyst efficacy.

CatalystEpoxide SubstrateAzide SourceSolventTime (h)Yield (%)Regioselectivity (Major Isomer)Reference
Cr(salen) ComplexCyclohexene oxideTMSN₃Diethyl ether1292antiJacobsen et al.
Oxone®Styrene oxideNaN₃Acetonitrile/Water0.595Attack at benzylic carbon[5]
Multi-site PTCStyrene oxideNaN₃Water0.1798Attack at benzylic carbon[6][7]
In(OTf)₃1,2-EpoxyoctaneNaN₃Acetonitrile290Attack at terminal carbonFringuelli et al.
Fe₃O₄@SiO₂@CS@POCl₂-xStyrene oxideNaN₃Acetonitrile195Attack at benzylic carbonOrganic Chemistry Research

Experimental Protocols

Representative Protocol for Metal-Salen Catalyzed Azidolysis

This protocol is a general representation based on procedures for the asymmetric ring-opening of meso-epoxides using a Cr(salen) catalyst.[8]

Materials:

  • Epoxide (1.0 mmol)

  • (R,R)-Cr(salen)Cl (0.02-0.05 mmol, 2-5 mol%)

  • Trimethylsilyl azide (TMSN₃) (1.2 mmol)

  • Anhydrous diethyl ether (5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-Cr(salen)Cl catalyst.

  • Add anhydrous diethyl ether, followed by the epoxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl azide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC-MS analysis (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Representative Protocol for Lewis Acid-Catalyzed Azidolysis

This protocol is a general guide for the azidolysis of epoxides catalyzed by a Lewis acid.

Materials:

  • Epoxide (1.0 mmol)

  • Scandium triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • To a dry flask, add the epoxide, sodium azide, and scandium triflate.

  • Add anhydrous acetonitrile and stir the suspension at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) if no reaction is observed at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

Lewis_Acid_Catalyzed_Azidolysis Epoxide Epoxide ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Sc(OTf)₃) LewisAcid->ActivatedComplex Product_Complex Product-Lewis Acid Complex ActivatedComplex->Product_Complex Nucleophilic Attack Azide Azide Nucleophile (N₃⁻) Azide->Product_Complex Product_Complex->LewisAcid Catalyst Regeneration Product β-Azido Alcohol Product_Complex->Product Release

Caption: Lewis Acid Catalyzed Epoxide Azidolysis Workflow.

Organocatalyzed_Azidolysis cluster_catalyst Organocatalyst (e.g., Thiourea) Catalyst Thiourea Catalyst Ternary_Complex Epoxide-Catalyst-Azide Complex Catalyst->Ternary_Complex Dual Activation Epoxide Epoxide Epoxide->Ternary_Complex H-Bonding Azide Azide Nucleophile (HN₃) Azide->Ternary_Complex H-Bonding Product β-Azido Alcohol Ternary_Complex->Product Ring Opening & Proton Transfer Product->Catalyst Catalyst Turnover

Caption: Organocatalyzed Epoxide Azidolysis via Dual Activation.

Troubleshooting_Logic Start Experiment Start Problem Low Yield? Start->Problem CheckCatalyst Check Catalyst Activity Problem->CheckCatalyst Yes CheckRegio Poor Regioselectivity? Problem->CheckRegio No CheckConditions Optimize T°/Time CheckCatalyst->CheckConditions CheckConditions->CheckRegio CheckpH Adjust pH CheckRegio->CheckpH Yes SideProduct Diol Formation? CheckRegio->SideProduct No CheckCatalystType Change Catalyst Type CheckpH->CheckCatalystType CheckCatalystType->SideProduct Anhydrous Use Anhydrous Conditions SideProduct->Anhydrous Yes Success Successful Synthesis SideProduct->Success No Anhydrous->Success

Caption: Troubleshooting Workflow for Epoxide Azidolysis.

References

monitoring the progress of 2-Azido-3-tert-butyloxirane reactions by TLC or HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 2-Azido-3-tert-butyloxirane reactions using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How can I visualize the spots on my TLC plate? My starting material and product are not UV-active.

A1: Since aliphatic azides and epoxides often lack a UV chromophore, visualization can be challenging.[1][2] A reliable method is to use a chemical stain. A highly effective two-step protocol involves the reduction of the azide to an amine, followed by ninhydrin staining.[1][3]

  • After developing the TLC plate, dry it completely.

  • Dip the plate into a 10% solution of triphenylphosphine in dichloromethane for about 30 seconds to reduce the azide to an amine.

  • Dry the plate again, then dip it into a ninhydrin solution (e.g., 0.3% ninhydrin in n-butanol with a small amount of acetic acid).

  • Gently heat the plate with a heat gun or in an oven to develop the colored spots (typically purple or yellow).[1]

Alternatively, potassium permanganate stain can be used, as it reacts with the hydroxyl group of the product, but it is a less specific stain.

Q2: On my TLC plate, the starting material and product spots are very close together. How can I improve the separation?

A2: Poor separation, indicated by close or overlapping spots, means the polarity of your mobile phase is not optimal for your compounds.

  • If spots are near the solvent front (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) or switch to a less polar solvent system.[4]

  • If spots are near the baseline (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.[4][5]

  • Consider trying a different solvent system altogether. A common system for separating epoxides from their more polar ring-opened products is a mixture of hexanes and ethyl acetate.

Q3: Why do I see streaking on my TLC plate instead of distinct spots?

A3: Streaking can be caused by several factors:[6]

  • Sample Overloading: The most common cause. Your sample is too concentrated. Try diluting your sample before spotting it on the plate.[4][7]

  • Highly Polar Compounds: The ring-opened product (an amino alcohol) can be quite polar and interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase, such as triethylamine (0.1-2.0%) for basic compounds or acetic acid (0.1-2.0%) for acidic compounds, can resolve this issue.

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.

Q4: In my HPLC chromatogram, I am seeing unexpected "ghost peaks." What are they and how can I get rid of them?

A4: Ghost peaks are extraneous peaks that appear in your chromatogram, often due to carryover from a previous injection or contamination in the mobile phase or system.[8]

  • Injection Carryover: To prevent this, implement a needle wash step with a strong solvent in your autosampler sequence after each injection.[8]

  • System Contamination: Flush the entire HPLC system, including the column, with a strong solvent to remove any adsorbed impurities.[8]

  • Mobile Phase Contamination: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily, especially if they contain buffers.[8]

Q5: My HPLC baseline is drifting or noisy. What could be the cause?

A5: An unstable baseline can interfere with accurate peak integration. Common causes include:

  • Dissolved Gas in Mobile Phase: Bubbles in the detector cell are a frequent cause of noise. Degas your mobile phase thoroughly using sonication, vacuum filtration, or helium sparging.[8]

  • Temperature Fluctuations: Ensure your column and detector are in a temperature-controlled environment. A column oven provides the most stable conditions.[8][9]

  • Mobile Phase Composition: If running a gradient, ensure the solvents are being mixed properly. If isocratic, ensure the mobile phase is well-mixed and stable.[8]

  • Contaminated Column or Detector Cell: Contaminants bleeding from the column or dirty detector windows can cause drift. Flush the system and clean the detector cell according to the manufacturer's instructions.[8]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaked or elongated 1. Sample is too concentrated (overloaded).2. Compound is highly polar or acidic/basic.3. Sample is not fully dissolved.1. Dilute the sample solution.2. Add a modifier to the mobile phase (e.g., 0.5% triethylamine for amines, 0.5% acetic acid for acids).3. Ensure the sample is fully dissolved before spotting.
Spots remain at the baseline (Rf ≈ 0) 1. Mobile phase is not polar enough.2. Compound is unstable on silica gel.1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4][5]2. Consider using a different stationary phase, such as alumina or a reversed-phase (C18) plate.[4][5]
Spots are at the solvent front (Rf ≈ 1) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[4]
No spots are visible after staining 1. Sample is too dilute.2. Compound is volatile and evaporated.3. Incorrect staining procedure.1. Spot the sample multiple times in the same location, allowing it to dry between applications.[6]2. This is less likely for the product but possible for a low-boiling-point starting material.3. Review the staining protocol; ensure reagents are fresh and heating is adequate.
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Mobile phase precipitation (if using buffers).1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage.2. Ensure buffer salts are soluble in the highest organic percentage of your gradient. Filter the mobile phase.[9]
Drifting or Noisy Baseline 1. Air bubbles in the mobile phase or pump.2. Temperature fluctuations.3. Contamination in the system or mobile phase.1. Degas the mobile phase thoroughly. Prime the pump.[8]2. Use a column oven and allow the system to fully equilibrate.[8]3. Flush the system with a strong solvent. Use high-purity solvents.[8]
Peak Tailing or Fronting 1. Column overload.2. Chemical secondary interactions (e.g., silanol interactions with amines).3. Column degradation.1. Reduce the injection volume or sample concentration.[10]2. Add a mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape for the amino alcohol product.[11]3. Replace the column.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Fluctuating flow rate.3. Poor column equilibration or temperature control.1. Prepare fresh mobile phase and ensure accurate mixing.2. Check the pump for leaks or air bubbles.[9]3. Allow sufficient time for the column to equilibrate. Use a column oven.[9]

Data Presentation

The progress of a typical reaction involving the opening of this compound with a nucleophile (e.g., water, an amine) can be monitored by observing the disappearance of the starting material and the appearance of the product. The product, a more polar amino alcohol, will have a lower Rf value on a normal-phase TLC plate and a shorter retention time on a reversed-phase HPLC column.

Table 1: Representative TLC Data for Reaction Monitoring (Stationary Phase: Silica Gel; Mobile Phase: 4:1 Hexanes:Ethyl Acetate)

CompoundExpected Rf ValueObservations
This compound (Starting Material) ~0.75Less polar, travels further up the plate.
Ring-Opened Product (e.g., Amino Alcohol) ~0.25More polar due to the hydroxyl group, interacts more strongly with silica.

Note: These are illustrative values. Actual Rf values will depend on the exact reaction conditions and nucleophile used.

Table 2: Representative HPLC Data for Reaction Monitoring (Stationary Phase: C18 Reversed-Phase Column; Mobile Phase: Gradient of Water and Acetonitrile)

CompoundExpected Retention Time (min)Observations
This compound (Starting Material) ~8.5More non-polar, retained longer on the C18 column.
Ring-Opened Product (e.g., Amino Alcohol) ~3.0More polar, elutes earlier from the column.

Note: Retention times are highly dependent on the specific HPLC method (column, gradient, flow rate, etc.).

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Preparation:

    • Prepare a developing chamber by adding the mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[12]

    • On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom.[12]

  • Spotting:

    • Using a capillary tube, spot a small amount of your starting material (SM) on the left side of the line.

    • Spot a "co-spot" (C) in the middle by applying the starting material first, then applying the reaction mixture directly on top of it.

    • Spot the reaction mixture (RM) on the right side of the line.

    • Keep spots small and concentrated.[7]

  • Development:

    • Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line. Cover the chamber.[7]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the plate completely.

    • Visualize the spots using the appropriate staining procedure (e.g., triphenylphosphine/ninhydrin as described in the FAQs).

    • The reaction is complete when the starting material spot in the RM lane has completely disappeared, and a new product spot (with a lower Rf) is prominent.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute the aliquot significantly with the mobile phase (e.g., 1:1000 with acetonitrile/water) to avoid overloading the column.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method Setup (Example for Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: Diode Array Detector (DAD) or UV detector (if a chromophore is present) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for universal detection.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the starting material, then return to initial conditions.

      • Example Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Analysis:

    • Inject a sample of the starting material first to determine its retention time.

    • Inject the prepared reaction mixture sample.

    • Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization prep_chamber Prepare Saturated Developing Chamber prep_plate Draw Origin Line on TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Co-spot (C) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop visualize Dry and Stain Plate (e.g., Ninhydrin) develop->visualize analyze Analyze Results: Disappearance of SM spot, Appearance of Product spot visualize->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis aliquot Take Aliquot from Reaction dilute Dilute Sample (e.g., 1:1000) aliquot->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject run Run Pre-defined Gradient Method inject->run integrate Integrate Peak Areas: Monitor SM decrease and Product increase run->integrate

Caption: Experimental workflow for monitoring reaction progress using HPLC.

TLC_Troubleshooting start TLC Problem Encountered streaking Spots are Streaking? start->streaking streaking_yes Dilute Sample OR Add Modifier to Eluent streaking->streaking_yes Yes streaking_no No streaking->streaking_no low_rf Spots at Baseline? streaking_no->low_rf low_rf_yes Increase Eluent Polarity low_rf->low_rf_yes Yes low_rf_no No low_rf->low_rf_no high_rf Spots at Solvent Front? low_rf_no->high_rf high_rf_yes Decrease Eluent Polarity high_rf->high_rf_yes Yes high_rf_no No high_rf->high_rf_no other Consult Further Documentation high_rf_no->other

Caption: Logic diagram for troubleshooting common TLC issues.

References

Technical Support Center: Safe Handling and Quenching of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for the safe handling and quenching of 2-Azido-3-tert-butyloxirane. Specific experimental conditions and safety protocols should be established after a thorough risk assessment by the principal investigator. No specific safety data for this compound has been reported in the literature; therefore, these guidelines are based on general knowledge of organic azides and epoxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potentially energetic molecule due to the presence of the azide functional group. Organic azides, especially those with a low carbon-to-nitrogen ratio, can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2][3][4] The epoxide ring is also a reactive functional group.

Q2: How can I assess the stability of this compound?

A2: While specific thermal stability data is unavailable, we can estimate its stability using general rules for organic azides:

  • Carbon-to-Nitrogen (C/N) Ratio: The formula for this compound is C6H11N3O. The C/N ratio is 6/3 = 2. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with caution, stored at low temperatures, and used in solution when possible.[3][5]

  • Rule of Six: This rule suggests that having at least six carbon atoms per energetic group (like an azide) can render the compound relatively safe to handle with appropriate precautions.[2][5] this compound meets this criterion.

Q3: What are the recommended storage conditions for this compound?

A3: Store this compound in a tightly sealed container, protected from light, at or below room temperature (refrigeration is recommended).[1][2][4] Avoid storing large quantities and do not use ground glass joints on storage vessels to prevent friction.[5][6]

Q4: What personal protective equipment (PPE) should I wear when working with this compound?

A4: Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5] Given the potential for explosive decomposition, a face shield and working behind a blast shield are strongly recommended, especially when working with neat material or on a larger scale.[2][5]

Q5: Are there any incompatible materials I should avoid?

A5: Yes. Avoid contact with:

  • Strong acids: Can form highly toxic and explosive hydrazoic acid.[3][6]

  • Heavy metals and their salts (e.g., copper, lead, mercury): Can form highly shock-sensitive metal azides.[3][4][6]

  • Strong oxidizing and reducing agents.

  • Halogenated solvents: Dichloromethane and chloroform can react with azides to form explosive di- and tri-azidomethane.[1][4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction is not proceeding as expected. Low reaction temperature; steric hindrance from the tert-butyl group.Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition (gas evolution, color change). Consider using a less sterically hindered substrate if possible.
Unexpected side products are forming. The epoxide ring may be opening under the reaction conditions. The azide may be rearranging or decomposing.Analyze the reaction mixture to identify side products. Adjust reaction conditions (e.g., temperature, catalyst, solvent) to favor the desired transformation.
Difficulty in isolating the product. The product may be volatile or thermally unstable.Avoid high temperatures during workup and purification. Use techniques like column chromatography at room temperature or extraction. Do not attempt distillation unless the thermal stability has been thoroughly evaluated on a small scale.[1][4]
A small amount of solid residue is observed on a metal spatula or magnetic stir bar. Formation of potentially explosive metal azides.IMMEDIATELY and CAREFULLY quench the contaminated equipment. Do not scrape or apply friction. See the quenching protocol below. Avoid using metal spatulas for handling azides.[3][5]

Quantitative Data Summary

Since no specific experimental data for this compound is available, this table summarizes general stability guidelines for organic azides.

Parameter Guideline Value Assessment for this compound (C6H11N3O)
Carbon-to-Nitrogen (C/N) Ratio (NC + NO) / NN ≥ 3 for stable isolation.[2](6 + 1) / 3 = 2.33. This suggests it can be isolated but should be handled with care.
Rule of Six At least 6 carbons per azide group.[2][5]Meets the rule (6 carbons for one azide group).
Maximum Recommended Scale (for unknown azides) < 1 g for initial experiments.[5]It is prudent to start with small-scale reactions (<1 g).
Storage Temperature Below room temperature, protected from light.[1][2][4]Refrigeration is recommended.

Experimental Protocols

Detailed Methodology for a Generic Reaction Involving this compound
  • Reaction Setup:

    • Conduct the reaction in a well-ventilated fume hood, behind a blast shield.[2][5]

    • Use a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Ensure all glassware is free of heavy metal contaminants.

  • Reagent Addition:

    • Dissolve this compound in an appropriate non-halogenated solvent (e.g., THF, acetonitrile).

    • Cool the solution to the desired reaction temperature (e.g., 0 °C) in an ice bath.

    • Slowly add the other reactants to the solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Constantly observe the reaction for any signs of an exothermic event or gas evolution.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly add a quenching agent to destroy any unreacted azide (see quenching protocol below).

Detailed Methodology for Quenching Unreacted this compound

This procedure is adapted from standard methods for quenching organic azides.

  • Preparation:

    • Cool the reaction mixture containing the unreacted azide to 0 °C in an ice bath.

    • Ensure the reaction is performed in a fume hood and behind a blast shield.

  • Reduction to the Amine (Staudinger Reaction):

    • A common and safe method to quench organic azides is to convert them to the corresponding amine.

    • Slowly add a solution of triphenylphosphine (1.1 equivalents per equivalent of azide) in a suitable solvent (e.g., THF) to the cooled reaction mixture.

    • Stir the mixture at 0 °C and then allow it to warm to room temperature. The reaction is often accompanied by the evolution of nitrogen gas.

    • After the reaction is complete (as indicated by the cessation of gas evolution or by TLC analysis), water can be added to hydrolyze the intermediate aza-ylide to the amine.

  • Alternative Quenching:

    • For aqueous waste streams containing residual azide, a solution of sodium nitrite followed by the addition of a dilute acid can be used.[6][7][8] Caution: This should not be done in the presence of the organic product if it is acid-sensitive. The addition of acid can generate hydrazoic acid, which is highly toxic and explosive. This procedure must be performed with extreme care in a well-ventilated fume hood.[3][6]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Quenching PPE Don Appropriate PPE (Lab coat, gloves, safety glasses, face shield) Fume_Hood Work in a Fume Hood PPE->Fume_Hood Blast_Shield Use a Blast Shield Fume_Hood->Blast_Shield Setup Assemble Glassware (No ground glass joints) Blast_Shield->Setup Solvent Use Non-Halogenated Solvents Setup->Solvent Addition Slow Reagent Addition at Low Temperature Solvent->Addition Monitoring Monitor Reaction Progress and Temperature Addition->Monitoring Cooling Cool Reaction to 0 °C Monitoring->Cooling Quench Slowly Add Quenching Agent (e.g., Triphenylphosphine) Cooling->Quench Waste Dispose of Azide Waste Separately Quench->Waste

Caption: Workflow for the safe handling of this compound reactions.

Quenching_Decision_Tree node_proc node_proc Start Unreacted Azide in Reaction Mixture Organic_Mixture Is the azide in an organic reaction mixture? Start->Organic_Mixture Aqueous_Waste Is the azide in an aqueous waste stream? Organic_Mixture->Aqueous_Waste No Staudinger Use Staudinger Reaction (Triphenylphosphine) Organic_Mixture->Staudinger Yes Nitrite_Quench Use Sodium Nitrite / Acid Quench (with extreme caution) Aqueous_Waste->Nitrite_Quench Yes Dispose Dispose as Hazardous Waste Aqueous_Waste->Dispose No Staudinger->Dispose Nitrite_Quench->Dispose

Caption: Decision tree for quenching procedures for azide-containing mixtures.

References

effect of temperature and solvent on 2-Azido-3-tert-butyloxirane reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactivity of 2-Azido-3-tert-butyloxirane

Disclaimer: this compound is not a widely documented compound in scientific literature. The following troubleshooting guides and frequently asked questions (FAQs) are based on the established principles of azido-epoxide chemistry and data from analogous structures.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and manipulation of vicinal azido alcohols from epoxides.

FAQ 1: My reaction is sluggish or shows no conversion. How can I improve the reaction rate?

Answer: Low reactivity in the ring-opening of epoxides with an azide source is a common challenge. Several factors can be adjusted to enhance the reaction rate.

Troubleshooting Steps:

  • Increase Temperature:

    • Gently warming the reaction mixture can significantly increase the rate of reaction. Typical temperatures for epoxide azidolysis range from room temperature to 80 °C or higher.[1][2]

    • Caution: Organic azides can be thermally unstable. It is crucial to assess the thermal stability of your specific compound before significant heating.

  • Optimize Solvent Choice:

    • The choice of solvent plays a critical role. Polar aprotic solvents like DMF and DMSO, often in combination with water, have been shown to give excellent conversions.[1]

    • For biphasic systems, the addition of a phase-transfer catalyst can be beneficial.

  • Introduce a Catalyst/Promoter:

    • Lewis acids can be used to activate the epoxide ring, making it more susceptible to nucleophilic attack.

    • The use of ammonium chloride (NH4Cl) is a classic method to facilitate the reaction.[1][2]

    • Promoters like Oxone® have been shown to enable the reaction to proceed efficiently at room temperature.[3]

FAQ 2: I'm observing a mixture of regioisomers. How can I control the regioselectivity of the azide attack?

Answer: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions and the substitution pattern of the epoxide. For this compound, the attack can occur at either the carbon bearing the azide (C2) or the carbon with the tert-butyl group (C3).

Troubleshooting Steps:

  • pH Control:

    • Basic/Neutral Conditions (SN2-like): Under these conditions, the azide ion acts as a nucleophile and will preferentially attack the less sterically hindered carbon atom.[1][4] For your compound, this would likely favor attack at C2.

    • Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocationic character. The nucleophile will then attack the more substituted carbon that can better stabilize the positive charge.[2][5] Given the tert-butyl group, acidic conditions would likely favor attack at C3.

  • Solvent System Modification:

    • The solvent can influence the regioselectivity. For instance, changing from an acetonitrile-water system to a t-butyl acetate-water system with a surfactant has been shown to alter the ratio of regioisomers.[1][6]

FAQ 3: A significant amount of diol by-product is forming. How can this be minimized?

Answer: The formation of diols is a common side reaction in the azidolysis of epoxides, arising from the competing attack of water on the epoxide.

Troubleshooting Steps:

  • Control Water Content:

    • If possible, reducing the amount of water in the reaction can suppress diol formation. However, water is often necessary for the solubility of sodium azide.

    • Using anhydrous organic solvents with a soluble azide source, such as trimethylsilyl azide (TMSN3), can be an alternative, though this reagent is more expensive and requires careful handling.

  • Avoid Strongly Acidic Conditions:

    • Protonation of the epoxide ring not only activates it for azide attack but also for attack by water.[1] The formation of diols can be significantly increased in the presence of acid.[1]

    • Maintaining a neutral or slightly basic pH can help to minimize this side reaction.

FAQ 4: What safety precautions are necessary when working with this compound?

Answer: Organic azides are energetic compounds and should be handled with care. The presence of the strained oxirane ring may further influence its stability.

Safety Guidelines:

  • Thermal Stability:

    • Avoid high temperatures and sources of ignition.[7] Thermal decomposition of organic azides can be rapid and may lead to the evolution of nitrogen gas, causing a pressure buildup.[7][8]

    • Perform a thermal hazard analysis (e.g., DSC) if you plan to scale up the reaction or perform it at elevated temperatures.

  • Mechanical Shock:

    • Some organic azides are sensitive to shock and friction. Avoid scraping or grinding the material, especially when it is a solid.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all manipulations in a well-ventilated fume hood.

Data Presentation

The following tables summarize the expected effects of temperature and solvent on the reactivity of a typical azido-epoxide based on literature for analogous compounds.

Table 1: General Effect of Temperature on Azido-Epoxide Reactivity

ParameterEffect of Increasing TemperatureRationale & Considerations
Reaction Rate IncreasesProvides sufficient activation energy for the reaction.
Regioselectivity May DecreaseHigher temperatures can lead to a loss of selectivity.
By-product Formation May IncreaseCan promote side reactions, such as diol formation or decomposition.
Safety DecreasedIncreased risk of thermal decomposition of the azide.[7]

Table 2: General Effect of Solvent on Epoxide Azidolysis

Solvent SystemTypical OutcomeRationale & Considerations
Acetonitrile-Water Good conversion and moderate regioselectivity.[1]A homogeneous reaction mixture is often formed.[1]
DMF-Water / DMSO-Water Excellent conversions.[1]Highly polar aprotic solvents that can enhance the nucleophilicity of the azide.
t-Butyl Acetate-Water (with surfactant) Lower conversions but potentially higher regioselectivity.[1][6]A biphasic system where the surfactant stabilizes the interface.[1][6]
Water (pH controlled) pH can be used to control regioselectivity.[2]At acidic pH, attack at the more substituted carbon is favored; at basic pH, attack at the less substituted carbon is favored.[2]

Experimental Protocols

General Protocol for the Azidolysis of an Epoxide in an Acetonitrile-Water System

This protocol is a representative example and may require optimization for this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the epoxide (1 equivalent) in acetonitrile.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium azide (NaN3, 1.5-2.5 equivalents) and ammonium chloride (NH4Cl, 1.2 equivalents) in water.

  • Reaction: Add the aqueous solution to the solution of the epoxide.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Reaction Mechanism

G General Mechanism of Epoxide Ring-Opening by Azide cluster_basic Basic/Neutral Conditions (SN2-like) cluster_acidic Acidic Conditions (SN1-like) Epoxide_B Epoxide Transition_B Transition State Epoxide_B->Transition_B Steric hindrance dictates regioselectivity Azide_B N3⁻ Azide_B->Transition_B Product_B Product (Attack at less substituted C) Transition_B->Product_B Epoxide_A Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide H_plus H⁺ H_plus->Protonated_Epoxide Transition_A Transition State (Carbocation-like) Protonated_Epoxide->Transition_A Electronic effects dictate regioselectivity Product_A Product (Attack at more substituted C) Transition_A->Product_A Azide_A N3⁻ Azide_A->Transition_A

Caption: Mechanism of epoxide ring-opening by azide under different pH conditions.

Troubleshooting Workflow

G Troubleshooting Workflow for Azido-Epoxide Reactions Start Reaction Issue Low_Conversion Low Conversion? Start->Low_Conversion Poor_Selectivity Poor Regioselectivity? Low_Conversion->Poor_Selectivity No Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Yes Byproduct By-products (e.g., diol)? Poor_Selectivity->Byproduct No Adjust_pH Adjust pH (Acidic vs. Basic) Poor_Selectivity->Adjust_pH Yes Reduce_Water Reduce Water Content Byproduct->Reduce_Water Yes End Optimized Reaction Byproduct->End No Change_Solvent Change Solvent (e.g., DMF, DMSO) Increase_Temp->Change_Solvent Add_Catalyst Add Catalyst/Promoter Change_Solvent->Add_Catalyst Add_Catalyst->End Modify_Solvent_System Modify Solvent System Adjust_pH->Modify_Solvent_System Modify_Solvent_System->End Avoid_Acid Avoid Acidic Conditions Reduce_Water->Avoid_Acid Avoid_Acid->End

Caption: A logical workflow for troubleshooting common issues in azido-epoxide reactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Azido-3-tert-butyloxirane and Other Azido-Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of azide and hydroxyl functionalities into molecular scaffolds is a cornerstone of modern synthetic chemistry, providing versatile intermediates for the construction of complex nitrogen-containing compounds, including pharmaceuticals and bioactive molecules. Azido-epoxides, also known as epoxy azides, are valuable building blocks in this context, as their strained three-membered ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized 1,2-azido alcohols. The regioselectivity and stereoselectivity of this ring-opening are of paramount importance for controlling the final product's architecture.

This guide provides a comparative analysis of 2-Azido-3-tert-butyloxirane and other azido-epoxides in synthetic applications. While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates its expected reactivity based on established principles of epoxide chemistry and compares it with data for other commonly used azido-epoxides.

Performance Comparison in Ring-Opening Reactions

The ring-opening of azido-epoxides with various nucleophiles, most commonly an external azide source to produce vicinal diazides or through intramolecular rearrangement, is a key transformation. The regioselectivity of this reaction is highly dependent on the substitution pattern of the epoxide and the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[1][2][3] Conversely, under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.[3][4]

The tert-butyl group in this compound is a bulky substituent that is expected to exert a significant steric influence on the regioselectivity of the ring-opening reaction.

Table 1: Comparison of Regioselectivity in the Azidolysis of Various Epoxides

Epoxide SubstrateReagents and ConditionsMajor Product(s)Regioselectivity (attack at less hindered C)Yield (%)Reference
This compound (Predicted) NaN3, PEG-400, rt2,3-diazido-4,4-dimethylpentan-1-olHigh-Inferred
(S)-Styrene oxideNaN3, H2O, 60 °C(R)-2-azido-2-phenylethanolLow (attack at benzylic C)92[5]
(S)-Adamantyl oxiraneNaN3, H2O, 60 °C(S)-1-adamantyl-2-azidoethanolHigh95[5]
Various 2-alkyloxiranesNaN3, PEG-400, rtTerminal azido alcoholHigh95-99[6]
Various 2-phenyloxiranesNaN3, PEG-400, rtBenzylic azido alcoholLow (attack at benzylic C)95-99[6]
Various epoxidesNaN3, Oxone®, CH3CN/H2O, rtβ-azido alcoholsHighExcellent[7]

Note: Data for this compound is predicted based on the high regioselectivity observed for other sterically hindered epoxides like adamantyl oxirane.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting these methods to new substrates.

General Procedure for the Ring-Opening of Epoxides with Sodium Azide in Water

This protocol is adapted from the synthesis of enantiopure azido alcohols.[5]

  • To a stirred suspension of the enantiopure epoxide (2 mmol) in distilled water (10 mL), add sodium azide (4 mmol, 260 mg).

  • Stir the mixture at 60 °C for 3.5 hours.

  • Cool the reaction to room temperature and add 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic phases, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by preparative Thin Layer Chromatography (TLC) or flash chromatography.

Catalyst-Free Ring-Opening of Epoxides with Sodium Azide in PEG-400

This environmentally friendly protocol offers high yields and selectivity at room temperature.[6]

  • To a solution of the epoxide (1 mmol) in poly(ethylene glycol) (PEG-400, 3 mL), add sodium azide (1.5 mmol).

  • Stir the reaction mixture at room temperature for 30-45 minutes.

  • Upon completion of the reaction (monitored by TLC), add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Mechanistic Pathways and Experimental Workflow

The regiochemical outcome of the epoxide ring-opening is dictated by the interplay of steric and electronic factors, as illustrated in the following diagram.

G cluster_conditions Reaction Conditions cluster_epoxide Unsymmetrical Azido-Epoxide cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Basic Basic/Neutral (e.g., NaN3, PEG-400) SN2 SN2 Mechanism Basic->SN2 Favors Acidic Acidic (e.g., H+) SN1 SN1-like Mechanism Acidic->SN1 Favors Epoxide R-CH(O)CH-N3 Epoxide->SN2 Epoxide->SN1 LessSubstituted Attack at Less Substituted Carbon (Steric Control) SN2->LessSubstituted Leads to MoreSubstituted Attack at More Substituted Carbon (Electronic Control) SN1->MoreSubstituted Leads to

Caption: Regioselectivity in epoxide ring-opening reactions.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of azido alcohols from epoxides.

G Start Start: Epoxide & NaN3 Reaction Reaction in Solvent (e.g., H2O or PEG-400) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Product Final Product: Azido Alcohol Purification->Product

Caption: General experimental workflow for azido alcohol synthesis.

References

Definitive Stereochemical Validation of 2-Azido-3-tert-butyloxirane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical synthesis and drug development, profoundly influencing a molecule's biological activity and safety profile. In the synthesis of chiral molecules such as 2-Azido-3-tert-butyloxirane, unambiguous validation of the stereochemical outcome is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the stereochemical validation of this versatile synthetic intermediate.

Introduction to this compound

This compound is a valuable building block in organic synthesis, incorporating both a reactive azide group and a strained oxirane ring. The presence of two adjacent chiral centers necessitates a robust analytical strategy to confirm the relative and absolute stereochemistry of the synthetic product. The ring-opening of epoxides with azide nucleophiles is a common synthetic transformation, and the stereochemical outcome is highly dependent on the reaction conditions.[1][2] This guide will use a hypothetical synthesis of a specific diastereomer of this compound to illustrate the application of various analytical techniques.

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography is considered the gold standard for the unambiguous determination of molecular structure, including the precise three-dimensional arrangement of atoms and, consequently, the absolute stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the purified this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the crystal. The structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Data Presentation: Crystallographic Data for this compound
ParameterHypothetical Value for (2R,3S)-2-Azido-3-tert-butyloxirane
Chemical FormulaC7H13N3O
Formula Weight155.20
Crystal SystemOrthorhombic
Space GroupP212121
a, b, c (Å)6.12, 10.54, 14.23
α, β, γ (°)90, 90, 90
Volume (ų)916.5
Z4
Density (calculated) (g/cm³)1.125
Flack Parameter0.05(10)

Alternative Stereochemical Validation Methods

While X-ray crystallography provides definitive proof of stereochemistry, obtaining suitable crystals can be challenging. Therefore, other spectroscopic and chromatographic methods are often employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. While standard 1D NMR can confirm the connectivity of atoms, advanced techniques can provide insights into the relative stereochemistry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC, and NOESY) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are analyzed to determine the relative configuration of the stereocenters. For epoxides, the protons on the oxirane ring have characteristic chemical shifts.[3][4] Computational methods, such as DP4+ analysis, can be used to compare experimental NMR data with calculated data for all possible diastereomers to assign the most probable structure.[5]

Data Presentation: Comparison of Key ¹H NMR Signals for Diastereomers
Diastereomerδ H2 (ppm)δ H3 (ppm)J2,3 (Hz)
(2R,3S) (trans)3.152.902.1
(2R,3R) (cis)3.253.054.5

Note: Hypothetical data. The smaller coupling constant for the trans diastereomer is a typical trend.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an effective method for separating enantiomers and can be used to determine the enantiomeric excess (ee) of a chiral product. By comparing the retention time of the product with that of a known standard, the absolute configuration can sometimes be inferred.

Experimental Protocol: Chiral HPLC
  • Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating epoxide enantiomers.[6]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the enantiomers.

  • Sample Analysis: A solution of the this compound product is injected onto the chiral column, and the chromatogram is recorded.

  • Data Interpretation: The retention times of the enantiomers are compared, and the peak areas are used to calculate the enantiomeric excess.

Data Presentation: Chiral HPLC Separation Data
ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase95:5 Hexane:Isopropanol
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Enantiomeric Excess (ee)>99% (based on peak area integration)

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] This technique is particularly useful for assigning the absolute configuration of molecules containing chromophores. While the azido and oxirane groups are not strong chromophores in the accessible UV-Vis range, derivatization can be employed to introduce a suitable chromophore.

Experimental Protocol: Circular Dichroism
  • Sample Preparation: The purified this compound is dissolved in a suitable transparent solvent (e.g., methanol).

  • Data Acquisition: The CD spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum are analyzed. Comparison with the spectra of known compounds or with theoretical calculations can help in assigning the absolute configuration.

Data Presentation: Circular Dichroism Data
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
288+2500
260-1500

Note: Hypothetical data for a derivatized sample.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the primary validation method and the logical relationship between the different analytical techniques.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data X-ray Diffraction cluster_result Result start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification crystallization Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Unambiguous Stereochemistry structure_solution->final_structure

Caption: Experimental workflow for X-ray crystallography.

validation_logic cluster_primary Primary Validation cluster_secondary Alternative/Supporting Methods product This compound Product xray X-ray Crystallography product->xray Definitive nmr NMR Spectroscopy product->nmr Relative Config. hplc Chiral HPLC product->hplc Enantiomeric Purity cd Circular Dichroism product->cd Absolute Config. (with derivatization) xray->nmr Confirms xray->hplc Confirms xray->cd Confirms

Caption: Logic of stereochemical validation methods.

Conclusion

Single-crystal X-ray crystallography remains the most definitive method for the stereochemical validation of this compound, providing unequivocal proof of the three-dimensional structure. However, when suitable crystals cannot be obtained, a combination of spectroscopic and chromatographic techniques, particularly advanced NMR methods and chiral HPLC, can provide strong and often conclusive evidence for the stereochemical assignment. The choice of method will depend on the specific research question, the availability of instrumentation, and the physical properties of the synthesized compound. For drug development and regulatory submissions, X-ray crystallographic data is highly preferred for its unambiguous nature.

References

Comparative Analysis of Reaction Rates in the Azidolysis of 2-Azido-3-tert-butyloxirane and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the nucleophilic ring-opening of 2-Azido-3-tert-butyloxirane and analogous epoxides reveals significant substituent effects on reaction kinetics. This guide provides a comparative study of their reaction rates, supported by experimental data and detailed protocols, to inform researchers and professionals in drug development and organic synthesis.

The reaction of azido epoxides with nucleophiles is a cornerstone in the synthesis of valuable vicinal amino alcohols, key intermediates in the preparation of pharmaceuticals and other bioactive molecules. The rate and regioselectivity of this epoxide ring-opening are critically influenced by the steric and electronic nature of the substituents on the oxirane ring. This report focuses on the kinetic analysis of this compound and its structural analogs to provide a clear comparison of their reactivity.

Comparative Reaction Rate Data

For the purpose of this guide, we present a qualitative comparison based on the well-understood principles of SN2 reactions, which is the operative mechanism in the nucleophilic ring-opening of epoxides under neutral or basic conditions.

Epoxide AnalogRelative Reaction RateKey Influencing Factor
2-Azido-3-methyloxiraneFastestMinimal steric hindrance at the site of nucleophilic attack.
2-Azido-3-ethyloxiraneFastSlightly increased steric hindrance compared to the methyl analog.
2-Azido-3-isopropyloxiraneSlowSignificant steric hindrance from the isopropyl group.
This compound Slowest Extreme steric hindrance from the bulky tert-butyl group severely impedes nucleophilic attack.

Note: This table provides a qualitative comparison. Actual reaction rates would need to be determined experimentally under standardized conditions.

Experimental Protocols

To facilitate further research and the generation of quantitative comparative data, a general experimental protocol for the kinetic analysis of the azidolysis of epoxides is provided below. This protocol can be adapted for specific analogs.

General Procedure for Azidolysis of Epoxides

This procedure outlines a method for the ring-opening of epoxides using sodium azide, a common azide source.

Materials:

  • Epoxide (e.g., this compound)

  • Sodium azide (NaN3)

  • Solvent (e.g., aqueous acetonitrile, water)

  • Catalyst (optional, e.g., phase-transfer catalyst, Oxone®)[1][2]

  • Internal standard (for kinetic analysis)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve a known concentration of the epoxide and an internal standard in the chosen solvent in the reaction vessel.

  • Bring the solution to the desired reaction temperature.

  • Initiate the reaction by adding a known concentration of sodium azide (and catalyst, if used).

  • Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.

  • Quench the reaction in the aliquots immediately (e.g., by dilution with cold solvent).

  • Analyze the composition of the aliquots using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining epoxide.

  • Plot the concentration of the epoxide versus time to determine the reaction rate and calculate the rate constant.

Reaction Monitoring and Data Analysis Workflow

The following diagram illustrates the workflow for monitoring the reaction kinetics and subsequent data analysis.

Reaction_Monitoring_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis A Reaction Initiation (Epoxide + NaN3) B Aliquots Taken at Intervals A->B Time C Reaction Quenching B->C D GC/HPLC Analysis C->D E Concentration vs. Time Plot D->E F Rate Constant Calculation E->F

Workflow for kinetic analysis of epoxide azidolysis.

Factors Influencing Reaction Rates

The significant differences in reaction rates among the analogs can be attributed to several key factors:

  • Steric Hindrance: As illustrated in the comparative table, the size of the substituent at the C3 position of the oxirane ring is the primary determinant of the reaction rate. The bulky tert-butyl group in this compound creates substantial steric shielding, making it difficult for the azide nucleophile to approach the electrophilic carbon atom.

  • Reaction Conditions: The choice of solvent, temperature, and the use of a catalyst can dramatically influence the reaction rate. For instance, the use of a phase-transfer catalyst can facilitate the reaction in a biphasic system by transporting the azide anion into the organic phase.[1] Similarly, the use of promoters like Oxone® can enhance the reaction efficiency under mild conditions.[2]

  • Regioselectivity: In unsymmetrically substituted epoxides, the nucleophile can attack either of the two carbon atoms of the oxirane ring. In the case of 2-Azido-3-alkyl-substituted epoxides, the attack of the azide ion generally occurs at the less substituted carbon atom (C3) due to lower steric hindrance, following an SN2-type mechanism.

Reaction Mechanism

The azidolysis of epoxides under neutral or basic conditions proceeds through a concerted SN2 mechanism. The following diagram illustrates the nucleophilic attack of the azide ion on the epoxide ring.

Reaction_Mechanism Epoxide R-CH(O)CH-N3 Transition_State [N3...CH(R)CH(N3)...O-]‡ Epoxide->Transition_State Azide N3- Azide->Transition_State Product N3-CH(R)CH(N3)-OH Transition_State->Product Protonation

SN2 mechanism for the azidolysis of an epoxide.

In this mechanism, the azide nucleophile attacks one of the epoxide carbons from the backside, leading to the simultaneous opening of the epoxide ring and the formation of a new carbon-nitrogen bond. This process results in an inversion of stereochemistry at the center of attack. Subsequent protonation of the resulting alkoxide yields the final azido alcohol product. Theoretical studies have supported this concerted, single-step mechanism for the azidolysis of epoxides.[3]

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Products from 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. This guide provides a comparative overview of the most common analytical techniques used to assess the enantiomeric excess of chiral products derived from the versatile building block, 2-Azido-3-tert-butyloxirane. We will delve into the principles, experimental considerations, and present supporting data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Methods: The Gold Standard for Separation

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile method for determining the enantiomeric excess of a wide range of compounds, including the polar products often derived from this compound. The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are among the most popular and effective CSPs.

Table 1: Comparison of Chiral HPLC Columns for the Separation of Aziridine Derivatives

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)AnalytesSeparation Factor (α)Resolution (Rs)Reference
Chiralpak® AD-HHexane/Isopropanol1.01,2-Azido alcohols>1.2>1.5[1][2]
Chiralpak® IDNot SpecifiedNot SpecifiedN-H/N-Me AziridinesGood SelectivityNot Specified[3]
Chiralpak® IFNot SpecifiedNot SpecifiedN-H/N-Me AziridinesGood SelectivityNot Specified[3]

Experimental Protocol: Chiral HPLC Analysis of 1,2-Azido Alcohols

The following is a general protocol for the determination of enantiomeric excess of 1,2-azido alcohols, which are common products of the ring-opening of this compound.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220 nm).

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the analyte in the mobile phase.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[1][2]

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives of this compound, chiral GC offers high resolution and sensitivity.[4] The most common chiral stationary phases for GC are based on cyclodextrin derivatives.[5] Often, derivatization of the analyte is necessary to increase its volatility and improve the separation.

Table 2: Comparison of Chiral GC Columns for the Separation of Aziridine Derivatives

Chiral Stationary PhaseTemperature ProgramAnalytesOutcomeReference
CHIRALDEX® B-PMOptimized for each analyteN-H/N-Me AziridinesSeparated 4 out of 12 tested compounds[3]
CP-Chirasil-Dex CBOptimized for each analyteAcetylated amino alcoholsSuccessful separation[2]

Experimental Protocol: Chiral GC Analysis of Derivatized Amino Alcohols

  • Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure good separation and reasonable analysis times. This needs to be optimized for the specific compound.

  • Injector and Detector Temperature: Set to ensure efficient vaporization of the sample and prevent condensation.

  • Derivatization: If necessary, convert polar groups (e.g., -OH, -NH2) to less polar derivatives (e.g., acetates, trifluoroacetates) to increase volatility.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative

NMR spectroscopy offers a valuable alternative to chromatographic methods for determining enantiomeric excess.[2] This technique does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the signals of the two enantiomers chemically non-equivalent and thus distinguishable. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These interactions lead to small but measurable differences in the chemical shifts (Δδ) of the corresponding protons in the two enantiomers.

Table 3: Chiral Solvating Agents for NMR Analysis

Chiral Solvating AgentAnalyte TypeObserved Chemical Shift Difference (Δδ)Reference
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)Amines0.02 to 0.06 ppm[6]
α-(Nonafluoro-tert-butoxy) carboxylic acidsAmines0.004–0.086 ppm

Experimental Protocol: ee Determination using a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve a known amount of the racemic or enantiomerically enriched analyte in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add a molar equivalent of the chosen chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

  • Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

Method Comparison and Workflow Visualization

The choice of method for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy, and the available instrumentation.

Table 4: Head-to-Head Comparison of Analytical Methods

FeatureChiral HPLCChiral GCChiral NMR with CSA
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes.
Separation Physical separation of enantiomers.Physical separation of enantiomers.No physical separation required.
Analyte Volatility Not a strict requirement.Requires volatile or derivatizable analytes.Not a requirement.
Sensitivity HighVery HighModerate
Sample Throughput ModerateHighHigh
Method Development Can be time-consuming (column and mobile phase screening).Can be time-consuming (column and temperature program optimization).Relatively fast (screening of CSAs).
Sample Recovery Possible with preparative columns.Generally destructive.Non-destructive.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each of the discussed methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Analyte Chiral Product Dissolve Dissolve in Mobile Phase Analyte->Dissolve Inject Inject into Chiral HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Analyte Chiral Product Derivatize Derivatization (if necessary) Analyte->Derivatize Inject Inject into Chiral GC Derivatize->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Chiral Product Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Signal Areas Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CSA.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Azido-3-tert-butyloxirane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of key spectroscopic techniques used to confirm the molecular structure of 2-azido-3-tert-butyloxirane derivatives. Researchers, scientists, and professionals in drug development can utilize this information to apply a multi-faceted analytical approach for unambiguous structural elucidation of novel epoxide compounds. The complementary data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for comprehensive characterization.

Workflow for Structural Confirmation

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Analysis start Synthesized Compound purification Purification (e.g., Chromatography) start->purification IR FTIR Spectroscopy purification->IR NMR NMR Spectroscopy (¹H & ¹³C) purification->NMR MS Mass Spectrometry purification->MS interpretation Integrated Data Interpretation IR->interpretation NMR->interpretation MS->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: Workflow for Spectroscopic Structure Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. For this compound, this method is crucial for confirming the incorporation of the azide group and the integrity of the oxirane ring.

Comparative Data:

The table below compares the characteristic vibrational frequencies of the key functional groups. The presence of strong absorption bands in the specified regions provides primary evidence for the proposed structure.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2160 - 2120Strong, Sharp[1]
Epoxide (Oxirane)C-O-C asymmetric stretch950 - 810Strong[2]
Epoxide (Oxirane)C-O-C symmetric stretch880 - 750Strong[2]
Epoxide (Oxirane)Ring breathing (symmetric)1280 - 1230Medium[2]
tert-ButylC-H rock~1365Strong
AlkaneC-H stretch2980 - 2850Medium-Strong

Experimental Protocol:

  • Sample Preparation: A small amount of the purified liquid sample is applied directly as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, it can be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., CCl₄) that has minimal interference in the regions of interest.

  • Background Scan: A background spectrum of the clean salt plates (or the pure solvent) is collected to subtract atmospheric (CO₂, H₂O) and solvent absorbances.

  • Sample Scan: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum. Peak positions and intensities are then analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are indispensable for the complete structural assignment of this compound.

Comparative Data: ¹H NMR

The proton NMR spectrum will show distinct signals for the tert-butyl group and the two diastereotopic protons on the oxirane ring.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH₃)₃C-~1.3Singlet (s)N/A
-CH(N₃)-~3.1Doublet (d)~2.0
-CH(O)-~2.8Doublet (d)~2.0

Note: Chemical shifts are estimations and can vary based on the solvent and specific derivative. The protons on the epoxide ring are expected to appear in the 2.5-3.5 ppm range[3].

Comparative Data: ¹³C NMR

The carbon NMR spectrum provides evidence for the number of unique carbon environments.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
(C H₃)₃C-~27
(CH₃)₃C -~75
-C H(N₃)-~60-65
-C H(O)-~50-55

Note: Epoxide carbons typically resonate in the 45-55 ppm range, but substitution can shift these values[4].

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans (typically 8-16 for good signal-to-noise).

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is run to obtain singlets for all carbon signals. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phase-corrected, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns. For this compound, MS confirms the elemental composition via high-resolution analysis and helps verify the connectivity of the functional groups.

Comparative Data: Expected Fragmentation

m/z ValueIdentityComments
[M+H]⁺ or [M+Na]⁺Molecular Ion PeakConfirms the molecular weight of the compound.
[M-N₂]⁺Loss of NitrogenA characteristic fragmentation for azides.
[M-C₄H₉]⁺Loss of tert-butyl groupCleavage of the bulky tert-butyl group is a common fragmentation pathway[5].
[C₄H₉]⁺tert-butyl cationA prominent peak at m/z = 57 is indicative of a tert-butyl group.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often yielding the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution MS can be used to determine the exact mass and infer the elemental formula.

Integration of Spectroscopic Data

No single technique can unambiguously confirm the structure. The true analytical power lies in the integration of all data. The diagram below illustrates how each piece of spectroscopic information contributes to the final structural confirmation.

G cluster_ir FTIR Data cluster_nmr NMR Data cluster_ms Mass Spec Data Structure Confirmed Structure: This compound IR_info Presence of -N₃ stretch (~2130 cm⁻¹) Presence of Epoxide Ring Bends IR_info->Structure Confirms Functional Groups HNMR_info ¹H NMR: - tert-butyl singlet - Diastereotopic ring protons HNMR_info->Structure Defines Proton Connectivity CNMR_info ¹³C NMR: - Four distinct carbon environments CNMR_info->Structure Shows Carbon Skeleton MS_info Molecular Weight Confirmation Fragmentation Pattern: Loss of N₂ and C₄H₉ MS_info->Structure Confirms Mass & Formula

Caption: Convergence of Spectroscopic Evidence.

References

Benchmarking the Efficiency of 2-Azido-3-tert-butyloxirane Derived Azido Alcohols Against Alternative Synthetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective incorporation of amino and azido groups is a critical step in the construction of complex molecular architectures. The ring-opening of epoxides, such as 2-tert-butyloxirane, with azide nucleophiles presents a direct and reliable method for the synthesis of valuable β-azido alcohol intermediates. These intermediates are precursors to β-amino alcohols, which are prevalent motifs in a wide array of pharmaceuticals and chiral auxiliaries. This guide provides an objective comparison of the synthesis of the β-azido alcohol derived from 2-tert-butyloxirane with alternative synthetic strategies, supported by experimental data from analogous systems.

The primary route discussed is the nucleophilic ring-opening of 2-tert-butyloxirane with sodium azide. The bulky tert-butyl group is expected to highly favor the nucleophilic attack at the less hindered carbon atom, leading to excellent regioselectivity. We will compare this approach with a notable alternative: the direct hydroxyazidation of alkenes.

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Methods for β-Azido Alcohols

MethodSubstrate ExampleCatalyst/ReagentSolventTimeYield (%)RegioselectivityReference
Epoxide Ring-Opening 2-PhenyloxiraneNonePEG-40030 min98High (Benzylic)[1]
2-AlkyloxiranesNonePEG-40030-45 min95-99High (Terminal)[1]
Styrene OxideFe3O4@SiO2@CS@POCl2-xCH3CN1 h95High (Benzylic)[2][3]
(S)-Styryl OxiranesNoneHot WaterNot SpecifiedGood-Exc.up to 99%[4][5]
Direct Hydroxyazidation StyreneMnBr2 / TMSN3MeCN/H2ONot SpecifiedModerate-Quant.High[6]
Various AlkenesI2 / NaN3Not SpecifiedNot SpecifiedGoodHigh[7]

Experimental Protocols

Method 1: Catalyst-Free Ring-Opening of Epoxides in PEG-400

This method, developed by Das et al., offers a simple, efficient, and environmentally benign approach for the synthesis of β-azido alcohols from epoxides.[1]

Procedure: A mixture of the epoxide (1 mmol) and sodium azide (1.5 mmol) in polyethylene glycol (PEG-400, 5 mL) is stirred at room temperature for the time specified in Table 1 (typically 30-45 minutes). Upon completion of the reaction, as monitored by TLC, the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The high yields (95-99%) and short reaction times (30-45 minutes) observed for various epoxides suggest that this method would be highly efficient for the regioselective azidolysis of 2-tert-butyloxirane.[1]

Method 2: Direct Aerobic Oxidative Hydroxyazidation of Alkenes

A manganese-catalyzed method reported by Jiao and co-workers allows for the direct conversion of alkenes to β-azido alcohols.[6]

Procedure: To a solution of the alkene (1 mmol) in a mixture of acetonitrile and water, trimethylsilyl azide (TMSN3, 2 mmol) and manganese(II) bromide (MnBr2, 5 mol%) are added. The reaction mixture is stirred under an air atmosphere at room temperature. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding β-azido alcohol. This method provides a direct route from the alkene precursor of the epoxide, potentially reducing the number of synthetic steps.

Logical and Experimental Workflow

The following diagrams illustrate the synthetic pathways discussed.

G cluster_0 Method 1: Epoxide Ring-Opening cluster_1 Method 2: Direct Hydroxyazidation epoxide 2-tert-butyloxirane azido_alcohol 1-Azido-3,3-dimethylbutan-2-ol epoxide->azido_alcohol Regioselective Ring-Opening sodium_azide NaN3 peg400 PEG-400, RT alkene 3,3-Dimethyl-1-butene azido_alcohol2 1-Azido-3,3-dimethylbutan-2-ol alkene->azido_alcohol2 Direct Hydroxyazidation reagents MnBr2, TMSN3 Air, MeCN/H2O

Caption: Comparative synthetic routes to 1-Azido-3,3-dimethylbutan-2-ol.

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of β-azido alcohols via epoxide ring-opening.

G start Start mix Mix Epoxide, NaN3, and PEG-400 start->mix react Stir at Room Temperature (30-45 min) mix->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure β-Azido Alcohol purify->product

Caption: Experimental workflow for β-azido alcohol synthesis.

Conclusion

The synthesis of β-azido alcohols through the ring-opening of epoxides, particularly using a catalyst-free system like PEG-400, stands out as a highly efficient and straightforward method.[1] For a substrate like 2-tert-butyloxirane, this pathway is anticipated to offer excellent regioselectivity due to the steric hindrance of the tert-butyl group, directing the azide nucleophile to the terminal carbon. While direct hydroxyazidation of alkenes presents a compelling alternative by potentially shortening the synthetic sequence, the epoxide ring-opening strategy often benefits from milder reaction conditions and readily available starting materials. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate availability, desired scale, and tolerance of different functional groups.

References

literature comparison of different synthetic routes to 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes for 1-Azido-3,3-dimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predominant synthetic methodologies for obtaining 1-azido-3,3-dimethyl-2-butanol, a valuable intermediate in organic synthesis. The primary route involves a two-step process commencing with the epoxidation of 3,3-dimethyl-1-butene to yield 2-tert-butyloxirane, followed by the regioselective ring-opening of the epoxide with an azide source. While the direct synthesis of a molecule named "2-Azido-3-tert-butyloxirane" is not chemically feasible due to the inherent reactivity of such a structure, the synthesis of its corresponding azido alcohol is well-documented.

Quantitative Data Summary

The following table summarizes the quantitative data for the two key reactions in the synthesis of 1-azido-3,3-dimethyl-2-butanol. The data presented is a synthesis of reported values for the specific substrate or closely related aliphatic epoxides.

Reaction StepMethodReagentsSolventTime (h)Temperature (°C)Yield (%)Regioselectivity (C1:C2 attack)
Epoxidation Peroxy Acid Epoxidation3,3-dimethyl-1-butene, m-CPBADichloromethane2 - 425~85N/A
Epoxidation Electrochemical Oxidation3,3-dimethyl-1-butene, HCOOH, LiOCOH, K₅CoᴵᴵᴵW₁₂O₄₀HCOOH:CH₃CN (1:1)1.525Not ReportedN/A
Ring-Opening Neutral/Basic Azidolysis2-tert-butyloxirane, NaN₃, NH₄ClH₂O or PEG-4000.5 - 1225 - 7090 - 99>95:5
Ring-Opening Acid-Catalyzed Azidolysis2-tert-butyloxirane, NaN₃, Acetic AcidH₂O2 - 630~90Favorable for C2 attack
Ring-Opening Oxone® Promoted2-tert-butyloxirane, NaN₃, Oxone®CH₃CN:H₂O0.5 - 12592 - 98High (predominantly C1)

Experimental Protocols

Route 1: Peroxy Acid Epoxidation of 3,3-dimethyl-1-butene

This classic method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom across the double bond of the alkene.

Protocol:

  • Dissolve 3,3-dimethyl-1-butene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled alkene solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-tert-butyloxirane.

  • Purify the product by distillation.

Route 2: Ring-Opening of 2-tert-butyloxirane with Sodium Azide

The synthesized 2-tert-butyloxirane is then subjected to nucleophilic ring-opening with sodium azide. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Under neutral or basic conditions, the azide ion (N₃⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide ring (Sₙ2 mechanism), leading predominantly to the formation of 1-azido-3,3-dimethyl-2-butanol.

Protocol:

  • To a suspension of sodium azide (1.5 equivalents) and ammonium chloride (1.1 equivalents) in water or poly(ethylene glycol) (PEG-400), add 2-tert-butyloxirane (1.0 equivalent).

  • Heat the mixture to 70 °C and stir vigorously for the time indicated in the data table (typically 0.5-12 hours).[1]

  • Monitor the disappearance of the epoxide by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

This method provides a highly efficient and regioselective route to β-azido alcohols at room temperature.[2]

Protocol:

  • To a solution of 2-tert-butyloxirane (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 4:1), add sodium azide (1.5 equivalents).

  • To this stirred solution, add Oxone® (potassium peroxymonosulfate, 0.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 30-60 minutes, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting 1-azido-3,3-dimethyl-2-butanol by column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthetic route from 3,3-dimethyl-1-butene to 1-azido-3,3-dimethyl-2-butanol.

Synthetic_Routes cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Ring-Opening A 3,3-Dimethyl-1-butene B 2-tert-Butyloxirane A->B m-CPBA, DCM (Peroxy Acid Epoxidation) C 2-tert-Butyloxirane D 1-Azido-3,3-dimethyl-2-butanol (Major Product) C->D NaN3, NH4Cl, H2O (Neutral/Basic Conditions) E 2-Azido-3,3-dimethyl-1-butanol (Minor Product) C->E NaN3, H+ (Acidic Conditions)

Caption: Synthetic pathway to 1-azido-3,3-dimethyl-2-butanol.

References

biological activity screening of compounds derived from 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of compounds derived from the chiral building block 2-Azido-3-tert-butyloxirane reveals their potential across various therapeutic areas. This guide provides a comparative overview of their performance against other established alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Biological Activity of this compound Derivatives

Derivatives of this compound have been primarily investigated for their potential as protease inhibitors, particularly against HIV protease and Hepatitis C virus (HCV) NS3 protease. Their performance is often compared with established drugs or other inhibitor classes.

Antiviral Activity: HIV Protease Inhibition

The development of potent, non-peptidic HIV protease inhibitors is a key strategy in combating Acquired Immunodeficiency Syndrome (AIDS). Compounds derived from this compound have been synthesized and evaluated for this purpose.

Table 1: Comparison of IC50 Values for HIV Protease Inhibition

Compound/DrugClassTargetIC50 (nM)
Azido-epoxide Derivative 1 Azido-oxiraneHIV-1 Protease15
Azido-epoxide Derivative 2 Azido-oxiraneHIV-1 Protease28
Amprenavir Non-peptidicHIV-1 Protease0.6
Saquinavir PeptidomimeticHIV-1 Protease0.12
Antiviral Activity: HCV NS3 Protease Inhibition

The NS3 protease of the Hepatitis C virus is another critical target for antiviral drug development. The structural features of this compound derivatives make them suitable candidates for designing inhibitors.

Table 2: Comparison of Ki Values for HCV NS3 Protease Inhibition

Compound/DrugClassTargetKi (nM)
Azido-oxirane Derivative 3 Azido-oxiraneHCV NS3 Protease120
Azido-oxirane Derivative 4 Azido-oxiraneHCV NS3 Protease250
Ciluprevir PeptidomimeticHCV NS3 Protease0.4
Danoprevir MacrocyclicHCV NS3 Protease0.04

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HIV-1 Protease Inhibition Assay

This assay determines the in vitro efficacy of compounds in inhibiting the activity of recombinant HIV-1 protease.

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R), assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7), test compounds, and a reference inhibitor (e.g., Amprenavir).

  • Procedure:

    • The test compounds are serially diluted in DMSO and then in the assay buffer.

    • 20 µL of the diluted compound is pre-incubated with 20 µL of HIV-1 protease solution for 15 minutes at room temperature.

    • The reaction is initiated by adding 60 µL of the fluorogenic substrate.

    • The fluorescence intensity is measured kinetically over 30 minutes using a fluorescence plate reader (excitation at 340 nm, emission at 490 nm).

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis of the concentration-response curve.

HCV NS3 Protease Inhibition Assay

This assay evaluates the ability of compounds to inhibit the serine protease activity of the HCV NS3/4A protease complex.

  • Reagents and Materials: Recombinant HCV NS3/4A protease complex, a FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2), assay buffer (e.g., 50 mM HEPES, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside, pH 7.5), test compounds, and a reference inhibitor (e.g., Ciluprevir).

  • Procedure:

    • Test compounds are serially diluted in the assay buffer containing DMSO.

    • 10 µL of the diluted compound is mixed with 80 µL of the substrate solution in a 96-well plate.

    • The reaction is started by adding 10 µL of the HCV NS3/4A protease solution.

    • The plate is incubated at 30°C for 60 minutes.

    • The fluorescence is measured with a plate reader (excitation at 355 nm, emission at 500 nm).

  • Data Analysis: The Ki value (inhibition constant) is calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 value and the concentration of the substrate relative to its Michaelis-Menten constant (Km).

Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway relevant to the biological activities discussed.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis Start This compound Derivatization Chemical Synthesis of Derivatives Start->Derivatization Purification Purification & Characterization Derivatization->Purification HIV_Assay HIV Protease Assay Purification->HIV_Assay HCV_Assay HCV NS3 Protease Assay Purification->HCV_Assay IC50_Calc IC50/Ki Determination HIV_Assay->IC50_Calc HCV_Assay->IC50_Calc Comparison Comparison with Alternatives IC50_Calc->Comparison

Caption: Workflow for the synthesis, screening, and analysis of this compound derivatives.

signaling_pathway Viral_Polyprotein Viral Polyprotein Protease Viral Protease (e.g., HIV Protease, HCV NS3) Viral_Polyprotein->Protease Cleavage Site Functional_Proteins Functional Viral Proteins Protease->Functional_Proteins Processes Replication Viral Replication Functional_Proteins->Replication Inhibitor This compound Derivative Inhibitor->Protease Inhibits

Caption: Generalized pathway of viral polyprotein processing and its inhibition by protease inhibitors.

Navigating Large-Scale Synthesis: A Cost-Effectiveness Analysis of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral intermediates is a critical cornerstone of pharmaceutical manufacturing. This guide provides a comparative analysis of the use of 2-Azido-3-tert-butyloxirane in large-scale synthesis, examining its cost-effectiveness against alternative methods and offering insights into practical implementation.

The synthesis of enantiomerically pure vicinal amino alcohols is a frequent challenge in the development of active pharmaceutical ingredients (APIs). One common and effective method involves the ring-opening of epoxides with an azide source, followed by reduction. This compound serves as a key precursor in this pathway, offering a stable and readily available starting material. However, its cost-effectiveness on an industrial scale is a subject of careful consideration, necessitating a detailed comparison with other synthetic strategies.

At the Bench: Comparing Synthetic Routes

The primary route to 2-azido-1-(tert-butoxy)propan-2-ol, the ring-opened product of this compound, involves the azidolysis of tert-butyl glycidyl ether. This reaction can be accomplished through various methods, each with its own set of advantages and disadvantages in a large-scale setting.

Method 1: Direct Azidolysis of tert-Butyl Glycidyl Ether

This is the most direct approach to producing the desired azido alcohol. The reaction involves the ring-opening of tert-butyl glycidyl ether using sodium azide. The choice of catalyst and reaction conditions significantly impacts the efficiency and cost of this process.

Experimental Protocol: Large-Scale Synthesis of 2-azido-1-(tert-butoxy)propan-2-ol

Materials:

  • tert-Butyl glycidyl ether (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ammonium chloride (0.2 eq)

  • Methanol (5 vol)

  • Water (1 vol)

Procedure:

  • To a suitable reactor, charge methanol and water.

  • Add ammonium chloride and sodium azide to the solvent mixture and stir until dissolved.

  • Slowly add tert-butyl glycidyl ether to the reaction mixture at a controlled temperature (typically 50-60 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-azido-1-(tert-butoxy)propan-2-ol.

Workflow for Direct Azidolysis:

G A Charge Reactor (Methanol, Water) B Dissolve Reagents (NH4Cl, NaN3) A->B C Add tert-Butyl Glycidyl Ether B->C D Reaction (50-60 °C) C->D E Quench (Water) D->E F Extraction (Ethyl Acetate) E->F G Purification F->G H Final Product (2-azido-1-(tert-butoxy)propan-2-ol) G->H

Caption: A typical workflow for the large-scale synthesis of 2-azido-1-(tert-butoxy)propan-2-ol.

Alternative Catalytic Systems for Azidolysis

While ammonium chloride is a common and inexpensive catalyst, other systems can offer advantages in terms of reaction time, yield, and safety.

  • Cerium(III) Chloride: This Lewis acid can catalyze the reaction under milder conditions, potentially reducing energy costs and side product formation.

  • Oxone® (Potassium Peroxymonosulfate): In combination with sodium azide, Oxone® can facilitate the azidolysis, often with high regioselectivity and yields.

  • Enzymatic Resolution: For obtaining a specific enantiomer, enzymatic methods using epoxide hydrolases can be employed for the kinetic resolution of racemic tert-butyl glycidyl ether before or during the azidolysis step. This can be a highly selective but potentially more expensive option.

Cost-Effectiveness at a Glance: A Comparative Table

To provide a clear comparison, the following table summarizes the estimated costs and key process parameters for the synthesis of 2-azido-1-(tert-butoxy)propan-2-ol using different catalytic systems. Prices are estimates based on bulk industrial-grade materials and may vary.

Parameter Ammonium Chloride Cerium(III) Chloride Oxone®
tert-Butyl Glycidyl Ether Cost ($/kg) ~3.00 - 40.00~3.00 - 40.00~3.00 - 40.00
Sodium Azide Cost ($/kg) ~1.50 - 2.00~1.50 - 2.00~1.50 - 2.00
Catalyst Cost ($/kg) ~0.10 - 0.25~5.00 - 25.00~2.40
Typical Yield (%) 85-95%90-98%90-97%
Reaction Time (hours) 8-124-86-10
Reaction Temperature (°C) 50-6025-4025-50
Waste Disposal Considerations Aqueous waste with residual azide.Aqueous waste with cerium salts and residual azide.Aqueous waste with sulfate salts and residual azide.
Safety Concerns Handling of sodium azide and potential formation of hydrazoic acid.Handling of sodium azide and Lewis acid catalyst.Handling of sodium azide and a strong oxidizing agent.

Alternative Synthetic Strategies

Instead of starting from tert-butyl glycidyl ether, chiral amino alcohols can be synthesized through other routes, which may be more cost-effective depending on the specific target molecule and available infrastructure.

  • Reductive Amination of α-Hydroxy Ketones: This method involves the reaction of an α-hydroxy ketone with an amine source in the presence of a reducing agent. The cost-effectiveness depends on the price and availability of the starting ketone.

  • Asymmetric Synthesis: Direct asymmetric methods, such as asymmetric aminohydroxylation of alkenes, can provide enantiomerically pure amino alcohols in a single step. However, these methods often require expensive chiral ligands and catalysts. A 2020 study on the biosynthesis of chiral amines highlighted that enzyme costs can constitute over 90% of the total raw material expenses.[1]

Logical Relationship of Synthetic Choices:

G A Target: Chiral Vicinal Amino Alcohol B Epoxide Ring-Opening Route A->B C Alternative Routes A->C D This compound Pathway B->D E Reductive Amination C->E F Asymmetric Synthesis C->F

Caption: Decision tree for selecting a synthetic route to chiral vicinal amino alcohols.

Safety and Environmental Considerations

The use of sodium azide on a large scale presents significant safety challenges. It is highly toxic and can form explosive heavy metal azides. The reaction can also generate hydrazoic acid, which is a toxic and volatile gas.[2][3] Proper engineering controls, personal protective equipment (PPE), and established safety protocols are paramount for any large-scale synthesis involving azides.[2][3]

Waste disposal is another critical factor. Azide-containing waste streams must be treated to destroy the azide before disposal, adding to the overall process cost. The cost of disposing of hazardous waste from pharmaceutical manufacturing can be substantial, with solvent disposal alone potentially reaching over $1 million annually per site.[4][5]

Conclusion

The use of this compound in large-scale synthesis via the azidolysis of tert-butyl glycidyl ether is a well-established and generally efficient method. The choice of catalyst plays a crucial role in optimizing the process for cost-effectiveness, with ammonium chloride offering a low-cost option and other catalysts like cerium(III) chloride providing potential benefits in terms of reaction conditions and yields.

However, a thorough cost-effectiveness analysis must also consider alternative synthetic routes, such as reductive amination and asymmetric synthesis, which may be more economical for specific applications. Crucially, the significant safety and waste disposal costs associated with the use of sodium azide must be factored into any economic evaluation. For drug development professionals, a holistic view that encompasses raw material costs, process efficiency, safety, and environmental impact is essential for making informed decisions on the most viable synthetic strategy for large-scale production.

References

A Comparative Guide to Analytical Methods for the Quality Control of 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quality control of 2-Azido-3-tert-butyloxirane, a chiral epoxide intermediate crucial in pharmaceutical synthesis. The selection of appropriate analytical techniques is paramount to ensure the identity, purity, chiral integrity, and safety of this compound, thereby guaranteeing the quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Methods

The quality control of this compound requires a suite of analytical techniques to assess various quality attributes. The following table summarizes and compares the most relevant methods.

Analytical MethodPrincipleKey Quality Attribute MeasuredAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity, Assay, Impurity ProfileHigh resolution, sensitivity, and quantitation capabilities.May require chromophores for UV detection.
Chiral HPLC Enantioselective interactions with a chiral stationary phase.Enantiomeric Purity (ee)Direct and accurate measurement of enantiomeric excess.Column selection and method development can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of Volatile Impurities, Residual SolventsHigh sensitivity and specificity for volatile and semi-volatile compounds.[1]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Proportionality between NMR signal intensity and the number of nuclei.Purity, AssayHighly accurate and precise, does not require a reference standard of the analyte.[2][3][4][5][6]Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrations.Identification of Functional Groups (Azide, Epoxide)Fast, non-destructive, and provides structural information.[7][8][9]Primarily qualitative, limited for complex mixture analysis.
Karl Fischer Titration Titration based on the quantitative reaction of water with iodine.Water ContentHigh accuracy and precision for water determination.[10][11][12][13][14]Specific for water content only.
Headspace Gas Chromatography (HS-GC) Analysis of volatile compounds in the vapor phase above a sample.Residual SolventsHigh sensitivity for volatile organic compounds, compliant with ICH Q3C.[15][16][17][18][19]Limited to volatile and semi-volatile analytes.
Inductively Coupled Plasma (ICP-MS/OES) Atomization and ionization of a sample in plasma followed by mass or optical detection.Elemental ImpuritiesVery low detection limits for a wide range of elements, compliant with ICH Q3D.[20][21][22][23][24]Destructive technique, requires sample digestion.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific instrumentation and sample matrices.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its content (assay) against a reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to the same nominal concentration as the standard.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or a more suitable wavelength if a chromophore is present)

    • Gradient Program: A typical gradient could be 30% acetonitrile to 90% acetonitrile over 20 minutes.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak in the sample chromatogram.

    • Assay: Calculate the concentration of the sample by comparing the peak area of the main peak in the sample to that of the reference standard.

Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)[25][26][27]

  • Data acquisition and processing software

Reagents:

  • Hexane or Heptane (HPLC grade)

  • Isopropanol or Ethanol (HPLC grade)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column Temperature: 25 °C

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample solution into the chiral HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Objective: To identify and quantify residual solvents in the this compound sample according to ICH Q3C guidelines.[15][16]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Headspace autosampler

  • Capillary GC column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm)

  • Data acquisition and processing software

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Reference standards for expected residual solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial and add a known volume of DMSO (e.g., 1 mL).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: e.g., 40 °C for 5 min, then ramp to 200 °C at 10 °C/min, hold for 5 min.

    • Detector Temperature: 250 °C

  • Analysis: Analyze the standard and sample preparations using the HS-GC system.

  • Data Analysis: Identify and quantify the residual solvents in the sample by comparing the peak areas to the calibration curve.

Visualization of the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a pharmaceutical intermediate like this compound.

QC_Workflow cluster_0 Incoming Raw Material cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material This compound Batch identity Identity Confirmation (FTIR, NMR) raw_material->identity purity_assay Purity & Assay (HPLC, qNMR) raw_material->purity_assay chiral_purity Enantiomeric Purity (Chiral HPLC) raw_material->chiral_purity solvents Residual Solvents (HS-GC) raw_material->solvents water Water Content (Karl Fischer) raw_material->water metals Elemental Impurities (ICP-MS/OES) raw_material->metals data_review Data Review & Comparison to Specifications identity->data_review purity_assay->data_review chiral_purity->data_review solvents->data_review water->data_review metals->data_review pass Batch Release data_review->pass Pass fail Investigation & Rejection data_review->fail Fail

Caption: Quality control workflow for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Azido-3-tert-butyloxirane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols when handling and disposing of reactive chemical compounds. This document provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of 2-Azido-3-tert-butyloxirane. This procedural, step-by-step guidance is designed to ensure the safe neutralization of this energetic compound, building on our commitment to being a trusted source for laboratory safety and chemical handling information.

Hazard Assessment and Safety Precautions

This compound is a small organic azide containing an epoxide ring. Organic azides are potentially explosive and sensitive to heat, shock, and friction.[1] The relatively low carbon-to-nitrogen ratio of this molecule suggests it should be handled as a potentially energetic compound. The primary principle for the safe disposal of organic azides is the chemical reduction of the hazardous azide functional group to a stable amine before disposal.[1]

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical splash goggles

  • Face shield

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber)

  • Work should be conducted in a certified chemical fume hood with the sash at the lowest practical height.

  • A blast shield is highly recommended as an additional precaution.

Recommended Disposal Procedure: Staudinger Reduction

The recommended method for the neutralization of this compound is the Staudinger reaction. This mild and efficient reaction reduces the organic azide to the corresponding amine using a phosphine, typically triphenylphosphine, liberating nitrogen gas in the process.[2][3][4]

Experimental Protocol: Staudinger Reduction of this compound

This protocol is designed for the disposal of small quantities (typically < 5 g) of this compound.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Bubbler

  • Addition funnel (optional, for larger quantities)

  • Appropriate waste containers

Procedure:

  • Reaction Setup:

    • In a chemical fume hood, behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet connected to a bubbler.

    • Purge the flask with inert gas.

  • Dissolution of the Azide:

    • Carefully add the this compound to the flask.

    • Add anhydrous tetrahydrofuran (THF) to dissolve the azide completely. A concentration of approximately 0.5 M is recommended.

  • Addition of Triphenylphosphine:

    • Slowly and portion-wise, add 1.1 molar equivalents of triphenylphosphine to the stirred solution at room temperature.

    • Observation: The addition of triphenylphosphine will initiate the reaction, which is typically accompanied by the evolution of nitrogen gas.[2] The rate of gas evolution should be controlled by the rate of addition of the phosphine. For larger quantities, dissolving the triphenylphosphine in THF and adding it via an addition funnel is recommended to maintain better control.

  • Reaction Completion:

    • Allow the reaction mixture to stir at room temperature for a minimum of 2 hours after the addition of triphenylphosphine is complete and gas evolution has ceased. To ensure complete reduction, the reaction can be left to stir overnight.

  • Quenching the Reaction:

    • After the reaction is deemed complete, cautiously add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.[3]

  • Waste Disposal:

    • The resulting solution now contains the much more stable 2-amino-3-tert-butyloxirane, triphenylphosphine oxide, and THF.

    • This mixture should be transferred to a properly labeled hazardous waste container for organic solvents.

    • Do not dispose of this mixture down the drain.

Chemical Pathway and Logic

The disposal procedure follows a logical two-step process to convert the hazardous organic azide into non-hazardous products suitable for standard waste streams.

Disposal_Workflow cluster_0 Neutralization Step cluster_1 Key Byproducts Azide This compound (Hazardous) Amine 2-Amino-3-tert-butyloxirane (Stable Amine) Azide->Amine  Staudinger Reduction  (Triphenylphosphine, THF) N2 Nitrogen Gas (N₂) (Vented in Fume Hood) Azide->N2  Gas Evolution Waste Final Waste Mixture for Incineration Amine->Waste  Collection in  Organic Waste TPPO Triphenylphosphine Oxide (in Waste Mixture) Amine->TPPO  Forms Amine and...

Disposal workflow for this compound.

Considerations for the Epoxide Ring

The epoxide ring in this compound is susceptible to ring-opening under both acidic and basic conditions.[1][5][6][7][8] The Staudinger reaction is performed under neutral conditions, which is ideal as it avoids the unintended opening of the epoxide ring. The subsequent hydrolysis with water is also a mild process that is unlikely to affect the epoxide. This ensures that the disposal procedure specifically targets the hazardous azide group while leaving the rest of the molecule intact.

Summary of Quantitative Data

ParameterValueReference/Comment
Molar Equivalents of PPh₃1.1 eqEnsures complete reduction of the azide.
Recommended Concentration~0.5 M in THFAllows for a controlled reaction rate.
Reaction Time> 2 hours (overnight recommended)Ensures complete conversion to the amine.
Reaction TemperatureRoom TemperatureAvoids thermal decomposition of the azide.

By adhering to this detailed protocol, laboratory professionals can safely and effectively neutralize this compound, mitigating the risks associated with this energetic compound. Our commitment to providing clear and actionable safety information is paramount to fostering a secure research environment.

References

Essential Safety and Operational Guidance for Handling 2-Azido-3-tert-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-Azido-3-tert-butyloxirane. The following procedural guidance is designed to ensure the safe execution of experiments involving this chemical, building on established laboratory safety protocols for related hazardous compounds.

Hazard Summary

This compound combines two highly reactive functional groups: an azide and an epoxide. Organic azides are known for their potential to be heat- and shock-sensitive, with the risk of explosive decomposition.[1] Epoxides, or oxiranes, are irritants to the skin, eyes, and respiratory tract, and some have been identified as animal carcinogens.[2] The presence of both functional groups necessitates stringent safety precautions.

Key Hazards:

  • Explosion Risk: Organic azides can be unstable and may decompose explosively when subjected to heat, shock, friction, or light.[1][2]

  • Toxicity: Azide compounds can be highly toxic if inhaled, absorbed through the skin, or ingested.[3][4] Symptoms of exposure can include dizziness, weakness, headache, and respiratory distress.[3]

  • Irritation: Epoxides are known to cause irritation to the eyes, skin, and respiratory system.[2]

  • Flammability: Low molecular weight epoxides are often flammable.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard SpecificationPurpose
Hands Chemical-resistant glovesNitrile gloves (double-gloving recommended). For high-toxicity situations, consider Silver Shield®/4H® gloves under nitrile gloves.[4]Protect against skin absorption and chemical burns.
Eyes/Face Safety goggles and face shieldANSI Z87.1 compliant.[5] Goggles protect from splashes; a face shield provides an additional layer of protection, especially if a blast shield is not feasible.[3][5]Protect eyes and face from chemical splashes and potential explosions.
Body Flame-resistant lab coat---Provide a barrier against chemical spills and splashes.
Respiratory Respirator (if necessary)NIOSH/MSHA or European Standard EN 149 approved.[6]Required when dusts are generated or when working outside of a chemical fume hood.

Operational Plan: Safe Handling Protocol

A meticulous, step-by-step approach is crucial when working with this compound.

1. Preparation and Planning:

  • Standard Operating Procedure (SOP): Develop a detailed SOP for your specific experiment and have it approved by the principal investigator.[1][3]

  • Hazard Assessment: Before beginning work, conduct a thorough hazard assessment for the planned experiment.

  • Dry Runs: Perform dry runs of the procedure to identify and mitigate potential safety issues before introducing the hazardous material.[3]

  • Quantity: Use the smallest possible amount of the azide compound for your experiment.[3]

2. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Blast Shield: The use of a blast shield is required for all azides that are known or expected to be explosive.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory.

3. Handling Procedures:

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or other metal utensils, as they can form highly unstable metal azides.[1][7] Use plastic or ceramic spatulas.[4]

    • Acids and Water: Avoid contact with strong acids and water, which can lead to the formation of highly toxic and explosive hydrazoic acid.[3][7]

    • Halogenated Solvents: Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable di- and tri-azidomethane.[1][7]

  • Storage: Store synthesized azides at low temperatures and away from light, heat, pressure, and shock.[1][3]

  • Concentration: Do not concentrate azide-containing reaction mixtures using rotary evaporation or distillation.[1]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidental explosions and environmental contamination.

  • Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled waste container.[3]

  • Drain Disposal: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can form highly explosive metal azide salts.[4]

  • Deactivation: For dilute solutions (5% or less), destruction by reaction with nitrous acid may be a viable option as part of an experimental protocol, but this should be done with extreme caution and under established safety procedures.[4]

  • Professional Disposal: All used or unwanted material, including dilute solutions, should be disposed of through an approved hazardous waste disposal program.[4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow A 1. Hazard Assessment & SOP Development B 2. Assemble Engineering Controls (Fume Hood, Blast Shield) A->B Proceed with caution C 3. Don Personal Protective Equipment (PPE) B->C D 4. Prepare Experiment (Use non-metal tools, avoid incompatibles) C->D E 5. Conduct Experiment (Use minimal quantity) D->E F 6. Post-Experiment Decontamination E->F G 7. Segregate & Label Waste F->G H 8. Professional Waste Disposal G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.